Product packaging for Adipoyl-d8 chloride(Cat. No.:CAS No. 284487-62-3)

Adipoyl-d8 chloride

Cat. No.: B1287797
CAS No.: 284487-62-3
M. Wt: 191.08 g/mol
InChI Key: PWAXUOGZOSVGBO-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adipoyl-d8 chloride (CAS 61879-15-0) is a deuterated analog of adipoyl chloride, where eight hydrogen atoms have been replaced by deuterium . This isotopic labeling makes it an invaluable tool in advanced chemical and pharmaceutical research. Its primary research application is as a specialized monomer in polymerization chemistry, particularly for synthesizing deuterated versions of Nylon 6,6, where it reacts with hexamethylenediamine . The incorporation of deuterium atoms creates polymers with distinct spectroscopic properties. This compound is essential for mechanistic studies and analytical applications. Researchers use this compound as an internal standard in Mass Spectrometry (MS) due to its predictable mass shift, enabling precise quantification and tracking of the non-deuterated adipoyl chloride or its derivatives in complex mixtures . Furthermore, it serves as a critical precursor in synthetic organic chemistry for introducing a deuterated adipoyl moiety into target molecules, facilitating investigation of reaction pathways and metabolic fate using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a moisture-sensitive liquid that reacts violently with water and requires handling under controlled conditions. It is offered for Research Use Only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2O2 B1287797 Adipoyl-d8 chloride CAS No. 284487-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUOGZOSVGBO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584365
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-62-3
Record name (~2~H_8_)Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Adipoyl-d8 chloride?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Adipoyl-d8 chloride For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 284487-62-3), the deuterated isotopologue of adipoyl chloride, is a specialized research chemical. Its primary utility lies in its application as an internal standard for mass spectrometry-based analyses and in mechanistic studies where kinetic isotope effects are investigated. This guide provides a comprehensive overview of its chemical properties, experimental protocols for safe handling, and logical diagrams illustrating its synthesis and key reactions.

While specific data for the deuterated form is presented, much of the reactivity and safety information is derived from its well-documented non-deuterated analogue, adipoyl chloride (CAS No. 111-50-2), as their chemical behaviors are nearly identical.

Core Chemical and Physical Properties

This compound is a bifunctional acyl chloride, characterized by two highly reactive carbonyl-chloride groups on a deuterated six-carbon backbone.[1] This structure dictates its high reactivity, particularly as a crosslinking agent and a monomer in polymerization reactions.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized below. Data for the more common, non-deuterated Adipoyl chloride is included for comparison.

PropertyThis compoundAdipoyl chloride
CAS Number 284487-62-3111-50-2
Molecular Formula C₆D₈Cl₂O₂C₆H₈Cl₂O₂
Molecular Weight 191.08 g/mol 183.03 g/mol [2]
Appearance -Colorless to light yellow/brown liquid[1][2]
Boiling Point 105-107 °C (at 2 mmHg)96-116 °C (at 2-10 mmHg)[2][3]
Density 1.313 g/mL at 25°C~1.25 g/mL at 20-25°C[2]
Flash Point -72 - 110 °C[2]
Solubility Reacts with waterReacts violently with water[1][2]

Reactivity and Stability

Reactivity: The presence of two acyl chloride functional groups makes this compound highly reactive.[1]

  • Reaction with Water: It reacts violently and exothermically with water and moisture to hydrolyze into adipic acid-d8 and hydrochloric acid (HCl) gas.[1][4] This reaction is hazardous and necessitates handling under anhydrous conditions.

  • Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols (to form esters), amines (to form amides), and alkalis.[1][2] Its reaction with diamines is the basis for the synthesis of polyamides like Nylon 6,6.[1][5]

  • Corrosivity: It is corrosive to many metals, especially in the presence of moisture.

Stability:

  • This compound is stable when stored under normal, dry conditions.[2]

  • It is sensitive to heat and moisture. The shelf life is described as poor, emphasizing the need for a cool, dry storage environment.[2]

  • Incompatibilities: It is incompatible with water, moisture, strong oxidizing agents, strong bases (alkalis), alcohols, and amines.[1][2][6]

Hazardous Decomposition: When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene.[2][6]

Mandatory Visualizations

Synthesis of Adipoyl Chloride

The most common laboratory and industrial synthesis of adipoyl chloride involves the reaction of adipic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂).[1][5][7]

G Synthesis of Adipoyl Chloride AdipicAcid Adipic Acid (HOOC(CH₂)₄COOH) AdipoylChloride Adipoyl Chloride (ClOC(CH₂)₄COCl) AdipicAcid->AdipoylChloride Reaction ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) ChlorinatingAgent->AdipoylChloride Reactant Byproducts Byproducts (SO₂, HCl) AdipoylChloride->Byproducts

Caption: General synthesis pathway for Adipoyl Chloride.

Key Reaction: Polyamide Formation (Nylon 6,6)

A primary application of adipoyl chloride is in step-growth polymerization. Its reaction with a diamine, such as 1,6-hexanediamine, forms a polyamide. This specific reaction produces Nylon 6,6.[4][5][8]

G Key Reaction: Polyamide (Nylon 6,6) Formation cluster_reactants Monomers AdipoylChloride Adipoyl Chloride Polymerization Step-Growth Polymerization AdipoylChloride->Polymerization Hexamethylenediamine 1,6-Hexamethylenediamine Hexamethylenediamine->Polymerization Nylon Polyamide (Nylon 6,6) Polymerization->Nylon HCl HCl (byproduct) Polymerization->HCl

Caption: Reaction of Adipoyl Chloride to form a polyamide.

Experimental Workflow: Spill Response Protocol

Safe handling of this compound requires a clear protocol for accidental releases. The following workflow is based on standard safety data sheet recommendations.[2][9][10][11]

G Experimental Workflow: Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Isolate Area Deny entry to unprotected personnel Spill->Evacuate Ventilate Increase Ventilation Remove ignition sources Evacuate->Ventilate PPE Don Full PPE (Respirator, Goggles, Gloves, Apron) Ventilate->PPE Contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) PPE->Contain NoWater CRITICAL: DO NOT USE WATER Contain->NoWater Collect Collect Absorbed Material Place in a sealed, labeled container Contain->Collect Dispose Dispose as Hazardous Waste Follow local/national regulations Collect->Dispose

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab apron or protective suit.[2][10][12] A NIOSH-approved respirator with an acid/organic cartridge may be necessary if airborne concentrations are high or ventilation is inadequate.[2]

  • General Practices: Avoid all personal contact, including inhalation of vapors.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[2][9]

  • Water Avoidance: Crucially, prevent any contact with water or moisture to avoid a violent reaction and the release of HCl gas.[6][9]

Storage
  • Conditions: Store in a cool, dry, well-ventilated, and secured area away from incompatible substances.[2][11] A dedicated corrosives cabinet is recommended.[2]

  • Container: Keep the container tightly sealed to protect from moisture.[10][11] Storing under an inert gas like nitrogen or argon is also advised.[1][11]

  • Incompatibilities: Segregate from water, moisture, alcohols, bases, and oxidizing agents.[2]

Spill and Fire Response
  • Spills: In case of a spill, evacuate the area.[10] Wearing full PPE, contain the spill with an inert, dry absorbent material like sand or vermiculite.[2] Do not use water.[9] Collect the material into a sealed, labeled container for hazardous waste disposal.[2][10]

  • Fire: The material is a combustible liquid. For fires, use dry chemical, sand, or alcohol-resistant foam extinguishers.[2] DO NOT use water , as it will react violently.[9] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[2]

Applications in Research and Drug Development

Adipoyl chloride and its deuterated analogue are valuable reagents in several areas of research:

  • Polymer Chemistry: It is a fundamental monomer for creating high-performance polymers, including polyamides and polyesters.[3][13] These polymers are explored for applications in drug delivery systems, tissue engineering, and medical implants due to their potential for biocompatibility and biodegradability.[4][13]

  • Crosslinking Agent: Its bifunctional nature makes it an effective crosslinking agent for creating hydrogels.[4][14] These stimuli-responsive hydrogels are being investigated for controlled drug release applications.[14][15]

  • Pharmaceutical Synthesis: Adipoyl chloride serves as a chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[3][4]

  • Isotopic Labeling: As this compound, it is used as an internal standard in quantitative analysis and to probe reaction mechanisms where distinguishing between molecules of the same structure is necessary.

References

Adipoyl-d8 chloride structural formula and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive overview of the structural and molecular properties of Adipoyl-d8 chloride, designed for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

For ease of comparison and quick reference, the fundamental quantitative data for this compound are presented in the table below.

PropertyValueSource
Molecular Formula C₆Cl₂D₈O₂[1]
Molecular Weight 191.08[1]
CAS Number 284487-62-3[1]
Linear Formula ClOC(CD₂)₄COCl

Structural Details

This compound is the deuterated analogue of Adipoyl chloride, where the eight hydrogen atoms on the butane chain have been substituted with deuterium atoms. This isotopic labeling renders it a valuable tool in various scientific applications, including its use as an internal standard in mass spectrometry and in the synthesis of deuterated polymers for mechanistic and degradation studies.

cluster_Adipoyl_d8_chloride This compound Cl1->C1 C1->O1 C1->C2 C2->C3 C3->C4 C4->C5 C5->C6 C6->O2 C6->Cl2

Caption: Chemical structure of this compound.

Experimental Protocols

The experimental application of this compound is highly dependent on the specific research context. A representative experimental workflow for its use in the synthesis of a deuterated polyamide is provided below.

start Prepare separate solutions of Hexamethylenediamine and This compound reaction Slowly add this compound solution to the diamine solution with vigorous stirring start->reaction polymerization Allow the interfacial polymerization to proceed reaction->polymerization isolation Isolate the resulting deuterated polyamide film polymerization->isolation purification Wash the polymer with appropriate solvents to remove unreacted monomers and byproducts isolation->purification drying Dry the purified polymer under vacuum purification->drying

Caption: A generalized workflow for laboratory-scale synthesis of a deuterated polyamide.

References

An In-depth Technical Guide to the Synthesis and Purification of Hexanedioyl-d8 Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hexanedioyl-d8 chloride (also known as adipoyl-d8 chloride), a deuterated crosslinking agent increasingly utilized in advanced proteomics and structural biology research. This document details the chemical properties, synthesis protocols, purification methods, and key applications of this important reagent.

Introduction

Hexanedioyl-d8 chloride is the deuterated analog of hexanedioyl chloride (adipoyl chloride). The incorporation of eight deuterium atoms into its backbone makes it a valuable tool in mass spectrometry-based quantitative proteomics. When used in conjunction with its non-deuterated ("light") counterpart, it allows for the precise identification and quantification of cross-linked peptides, providing insights into protein-protein interactions and protein conformation.[1][2][3] The mass difference of eight Daltons between the light and heavy versions creates a distinct isotopic signature that is readily identifiable in mass spectra.[2]

Chemical Properties:

PropertyValue
Chemical Formula C₆D₈Cl₂O₂
Molecular Weight 191.08 g/mol [4]
Appearance Colorless to light yellow liquid
Isotopic Enrichment Typically ≥98 atom % D[4]
CAS Number 284487-62-3[4]

Synthesis of Hexanedioyl-d8 Chloride

The synthesis of Hexanedioyl-d8 chloride is analogous to that of its non-deuterated form, starting from the corresponding deuterated dicarboxylic acid, adipic acid-d8. The most common and effective method involves the chlorination of adipic acid-d8 using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established methods for the synthesis of adipoyl chloride.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes the synthesis of hexanedioyl-d8 chloride from adipic acid-d8 and thionyl chloride.

Materials:

  • Adipic acid-d8

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, suspend adipic acid-d8 in an excess of thionyl chloride. A common molar ratio is 1:3 (adipic acid-d8 to thionyl chloride). An anhydrous solvent like toluene can also be used.

  • Add a catalytic amount of DMF to the mixture.

  • Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

  • After the reaction is complete (indicated by the cessation of gas evolution and the formation of a clear solution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude Hexanedioyl-d8 chloride can then be purified by fractional distillation.

Reaction Stoichiometry:

Reactant/ProductMolar Mass ( g/mol )MolesMass
Adipic acid-d8154.181154.18 g
Thionyl chloride118.972237.94 g
Hexanedioyl-d8 chloride 191.08 1 191.08 g
Sulfur dioxide64.072128.14 g
Hydrogen chloride36.46272.92 g

Purification of Hexanedioyl-d8 Chloride

Purification of the synthesized Hexanedioyl-d8 chloride is crucial to remove any unreacted starting materials and byproducts. The primary method for purification is fractional distillation under reduced pressure.

Experimental Protocol: Fractional Distillation

Equipment:

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

  • Transfer the crude Hexanedioyl-d8 chloride to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point for Hexanedioyl-d8 chloride under the specific vacuum conditions. The boiling point will be slightly different from the non-deuterated version (Boiling point of adipoyl chloride is 105-107 °C at 2 mmHg).

  • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.

Application in Quantitative Proteomics

Hexanedioyl-d8 chloride is primarily used as a "heavy" crosslinker in quantitative proteomics studies to investigate protein-protein interactions and protein structures.[2][3][5] The general workflow involves using a 1:1 mixture of the "light" (non-deuterated) and "heavy" (deuterated) crosslinkers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative cross-linking mass spectrometry (XL-MS) experiment using Hexanedioyl-d8 chloride.

experimental_workflow cluster_sample_prep Sample Preparation protein_complex Protein Complex of Interest crosslinking Cross-linking with 1:1 Hexanedioyl chloride (light) & Hexanedioyl-d8 chloride (heavy) protein_complex->crosslinking digestion Proteolytic Digestion (e.g., with Trypsin) crosslinking->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis identification Identification of Cross-linked Peptides (Signature Doublets) data_analysis->identification quantification Quantification and Structural Modeling identification->quantification

Caption: Experimental workflow for quantitative cross-linking mass spectrometry.

Conclusion

Hexanedioyl-d8 chloride is a powerful reagent for researchers in proteomics and drug development. Its synthesis and purification, while requiring careful handling of reagents, are achievable through standard organic chemistry techniques. The ability to perform quantitative cross-linking experiments with this deuterated compound provides valuable data for understanding complex biological systems at the molecular level.

References

Adipoyl-d8 chloride CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipoyl-d8 chloride, focusing on its chemical identifiers, properties, and common applications in research and development.

Chemical Identity and Properties

This compound is the deuterated form of Adipoyl chloride, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry.

Below is a summary of its key chemical identifiers and properties:

IdentifierValue
CAS Number 284487-62-3[1][2]
Synonyms Hexanedioyl-d8 chloride
Molecular Formula C₆Cl₂D₈O₂[2]
Molecular Weight 191.08 g/mol [2]
IUPAC Name (Non-deuterated) Hexanedioyl dichloride[3][4][5][6]
Canonical SMILES (Non-deuterated) C(CCC(=O)Cl)CC(=O)Cl[1][4][6][7]

Physicochemical Data

Quantitative data for this compound is primarily related to its physical state and properties under specific conditions.

PropertyValue
Boiling Point 105-107 °C at 2 mmHg[2]
Density 1.313 g/mL at 25 °C[2]

Experimental Protocols and Applications

This compound is predominantly used as an internal standard in quantitative analysis, especially in chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS). The detailed methodology for its use would be specific to the analyte and matrix being studied. A general experimental workflow is outlined below.

General Protocol for Use as an Internal Standard:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane). A series of working standard solutions are then prepared by serial dilution.

  • Sample Preparation: The biological or environmental sample to be analyzed is extracted to isolate the target analyte (the non-deuterated Adipoyl chloride or a related compound).

  • Spiking with Internal Standard: A known amount of the this compound internal standard solution is added ("spiked") into the sample extract, as well as into the calibration standards.

  • Instrumental Analysis: The spiked samples and calibration standards are injected into the chromatograph. The mass spectrometer is set to monitor for specific mass-to-charge ratios (m/z) of both the analyte and the deuterated internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve generated from the standards.

The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical experiment.

G Workflow for Quantitative Analysis using this compound cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution D Spike Internal Standard into Calibrants A->D E Spike Internal Standard into Samples A->E B Prepare Calibration Standards B->D C Sample Extraction C->E F LC-MS/GC-MS Analysis D->F E->F G Peak Area Integration (Analyte and Standard) F->G H Calculate Peak Area Ratios G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow of using a deuterated internal standard.

References

Physical properties and appearance of Adipoyl-d8 chloride.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-d8 chloride (CAS No. 284487-62-3) is the deuterated isotopologue of adipoyl chloride. This stable, isotopically labeled compound serves as a valuable research tool, particularly in studies involving polymer chemistry and as an internal standard in mass spectrometry-based analyses. Its physical and chemical properties are comparable to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the presence of eight deuterium atoms. This guide provides a comprehensive overview of the physical properties, appearance, and common applications of this compound, including a detailed experimental protocol for its use in the synthesis of Nylon-6,6.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is sensitive to moisture and will react with water to form adipic-d10 acid and hydrochloric acid. Due to its reactivity, it should be handled in a dry, inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 284487-62-3[1]
Molecular Formula C₆D₈Cl₂O₂[1]
Molecular Weight 191.08 g/mol [1]
Synonyms Hexanedioyl-d8 chloride
Appearance Colorless to pale yellow liquid[2]
Boiling Point 105-107 °C at 2 mmHg[1]
Density 1.313 g/mL at 25 °C[1]
Isotopic Purity 98 atom % D

Synthesis

General Experimental Protocol: Synthesis of this compound from Adipic-d10 Acid

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Adipic-d10 acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Adipic-d10 acid in an excess of thionyl chloride. A small amount of an anhydrous solvent may be used.

  • Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Gently heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Applications in Synthesis: Interfacial Polymerization of Nylon-6,6-d8

This compound is a key reagent in the synthesis of deuterated Nylon-6,6. The following protocol details the laboratory-scale synthesis of Nylon-6,6-d8 via interfacial polymerization.

Detailed Experimental Protocol: Synthesis of Nylon-6,6-d8

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous hexane (or other suitable organic solvent)

  • Beaker (100 mL)

  • Forceps

  • Glass rod

Procedure:

  • Prepare the Aqueous Phase: In a 100 mL beaker, prepare a solution by dissolving 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of deionized water.

  • Prepare the Organic Phase: In a separate beaker, prepare a solution by dissolving 1.5 to 2.0 mL of this compound in 50 mL of anhydrous hexane.

  • Interfacial Polymerization: Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution) in the beaker. Avoid mixing the two layers. A polymer film will form at the interface of the two immiscible liquids.

  • Formation of the Nylon Rope: Using a pair of forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of nylon will be drawn from the interface.

  • Winding the Nylon Rope: Wind the nylon strand onto a glass rod. Continue to pull the strand from the beaker until one of the reactants is depleted.

  • Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then allowed to air dry.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of its non-deuterated analog, Adipoyl chloride.

  • ¹H NMR: A proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aliphatic region compared to Adipoyl chloride due to the deuterium substitution.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons would likely appear as multiplets due to C-D coupling.

  • IR Spectroscopy: The infrared spectrum is expected to be very similar to that of Adipoyl chloride, with a strong characteristic absorption band for the C=O stretch of the acid chloride functional group, typically in the region of 1750-1815 cm⁻¹. The C-H stretching and bending vibrations would be replaced by C-D vibrations at lower frequencies.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (191.08 g/mol ). The fragmentation pattern would be influenced by the presence of deuterium.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Nylon-6,6-d8 using this compound.

experimental_workflow cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_polymerization Interfacial Polymerization cluster_processing Product Isolation and Purification aq_reagents Hexamethylenediamine + NaOH + Water aq_solution Aqueous Solution aq_reagents->aq_solution Dissolve layering Layer Organic Phase onto Aqueous Phase aq_solution->layering org_reagents This compound + Hexane org_solution Organic Solution org_reagents->org_solution Dissolve org_solution->layering polymer_formation Nylon-6,6-d8 Film Forms at Interface layering->polymer_formation pulling Pull Nylon Strand with Forceps polymer_formation->pulling washing Wash with Water pulling->washing drying Air Dry washing->drying final_product Nylon-6,6-d8 drying->final_product

Caption: Workflow for the synthesis of Nylon-6,6-d8.

Conclusion

This compound is a valuable isotopically labeled reagent for chemical synthesis and analysis. Its physical properties are well-defined, and its reactivity is analogous to its non-deuterated counterpart, making it a suitable substitute in various applications where isotopic labeling is desired. The provided experimental protocol for the synthesis of Nylon-6,6-d8 serves as a practical example of its utility in polymer chemistry. Researchers and scientists are advised to handle this compound with appropriate safety measures due to its corrosive and moisture-sensitive nature.

References

A Technical Guide to the Isotopic Purity of Adipoyl-d8 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, quality control, and isotopic purity determination of Adipoyl-d8 chloride. This deuterated analog of adipoyl chloride is a critical reagent, often employed as an internal standard in quantitative bioanalytical assays using mass spectrometry. Understanding its isotopic purity is paramount for ensuring the accuracy and reliability of such studies.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of a suitable precursor to form adipic acid-d10, followed by its conversion to the corresponding acyl chloride. The key challenge in the synthesis is to achieve high and uniform deuterium incorporation while minimizing isotopic scrambling.

Step 1: Synthesis of Adipic Acid-d10

A common route to deuterated adipic acid involves the catalytic deuteration of a commercially available unsaturated precursor, such as muconic acid, using deuterium gas (D₂).

Experimental Protocol: Catalytic Deuteration of Muconic Acid

  • Catalyst Preparation: A 5% Palladium on charcoal (Pd/C) catalyst is prepared and dried under vacuum.

  • Reaction Setup: A high-pressure reaction vessel is charged with muconic acid and a suitable solvent, such as ethyl acetate. The vessel is then purged with nitrogen gas to remove any residual air and moisture.

  • Deuteration: The Pd/C catalyst is added to the vessel under a nitrogen atmosphere. The vessel is then pressurized with deuterium gas (D₂) to a specified pressure (e.g., 100 psi).

  • Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 24 hours) to ensure complete saturation of the double bonds with deuterium.

  • Work-up: Upon completion, the reaction vessel is depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude adipic acid-d10.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield high-purity adipic acid-d10.

Step 2: Conversion to this compound

The deuterated adipic acid is then converted to this compound using a standard chlorinating agent, such as thionyl chloride (SOCl₂). Care must be taken to use anhydrous conditions to prevent hydrolysis of the product.

Experimental Protocol: Chlorination of Adipic Acid-d10

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet is charged with adipic acid-d10 and an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 76°C) and maintained at this temperature for a specified period (e.g., 4 hours). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound is then purified by fractional distillation under high vacuum to yield the final product.

Quality Control and Isotopic Purity Assessment

The isotopic purity of this compound is a critical quality attribute. It is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the degree of deuteration by quantifying the residual proton signals. In a highly deuterated compound like this compound, the proton signals will be significantly attenuated compared to its non-deuterated counterpart.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual protons in the regions of interest. An internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trichlorobenzene) is added for quantitative analysis.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans are acquired to ensure a good signal-to-noise ratio for the small residual proton signals.

  • Data Analysis: The integrals of the residual proton signals corresponding to the adipoyl backbone are compared to the integral of the internal standard. The percentage of non-deuterated species can be calculated from these integrals, and thus the isotopic purity in terms of atom % D can be determined.

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry provides information about the distribution of different isotopologues (molecules that differ only in their isotopic composition). This allows for a more detailed assessment of the isotopic enrichment.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile.

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common ionization technique for this type of molecule. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The relative abundances of the molecular ion peaks corresponding to the different isotopologues (from d0 to d8) are measured. The isotopic purity is calculated based on the relative intensity of the d8 peak compared to the sum of all isotopologue peaks.

Data Presentation

The quantitative data for a typical batch of this compound is summarized in the tables below.

Table 1: Isotopic Purity of this compound

ParameterSpecificationTypical Value
Isotopic Enrichment (Atom % D)≥ 98%98.5%
Chemical Purity (by GC)≥ 97%98.2%

Table 2: Isotopologue Distribution by Mass Spectrometry

IsotopologueRelative Abundance (%)
d0< 0.1
d1< 0.1
d20.1
d30.2
d40.5
d51.0
d62.5
d75.2
d890.5

Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Adipic Acid-d10 cluster_step2 Step 2: Conversion to this compound MA Muconic Acid Reaction1 Catalytic Deuteration MA->Reaction1 D2 Deuterium Gas (D2) D2->Reaction1 PdC Pd/C Catalyst PdC->Reaction1 AA_d10 Adipic Acid-d10 Reaction1->AA_d10 SOCl2 Thionyl Chloride (SOCl2) Reaction2 Chlorination SOCl2->Reaction2 AC_d8 This compound Reaction2->AC_d8 AA_d10_2->Reaction2 QC_Workflow cluster_analysis Quality Control Analysis cluster_results Purity Assessment Product This compound NMR 1H NMR Spectroscopy Product->NMR MS Mass Spectrometry (GC-MS) Product->MS ResidualProtons Quantify Residual Protons NMR->ResidualProtons IsotopologueDist Determine Isotopologue Distribution MS->IsotopologueDist ChemPurity Determine Chemical Purity MS->ChemPurity AtomD Calculate Atom % D ResidualProtons->AtomD IsotopologueDist->AtomD Signaling_Pathway_Example cluster_sample Bioanalytical Sample cluster_quant Quantification Analyte Analyte of Interest Extraction Sample Preparation (e.g., SPE, LLE) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Adipoyl-d8 Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing Adipoyl-d8 chloride, a deuterated analog of adipoyl chloride. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. This guide provides essential chemical and physical data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Data and Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry applications.

Quantitative Data Summary
PropertyValueReference
CAS Number 284487-62-3[1]
Molecular Formula C₆Cl₂D₈O₂[1]
Molecular Weight 191.08 g/mol [1]
Boiling Point 105-107 °C at 2 mmHg[1]
Density 1.313 g/mL at 25 °C[1]
Appearance Colorless to pale yellow liquidInferred from Adipoyl Chloride[2]
Purity Typically ≥98%Inferred from commercial suppliers
Isotopic Enrichment Typically ≥98 atom % DInferred from commercial suppliers

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of adipoyl chloride, starting from the deuterated precursor, Adipic-d8 acid. The most common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Adipic-d8 Acid

This protocol is based on the established synthesis of adipoyl chloride and is expected to yield high-purity this compound.

Materials:

  • Adipic-d8 acid (starting material)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with an inert gas.

  • Reagent Addition: Suspend Adipic-d8 acid in the anhydrous solvent within the flask. Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Chlorination: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension via the dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be scrubbed.

  • Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

  • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container, protected from moisture, to prevent hydrolysis.[2][3]

Synthesis Workflow

G Synthesis of this compound A Adipic-d8 Acid C Reaction Mixture (in anhydrous solvent + cat. DMF) A->C B Thionyl Chloride (SOCl₂) B->C D Reflux (50-70°C, 2-4h) C->D Heating E Evaporation of Excess Reagents D->E F Vacuum Distillation E->F G Purified this compound F->G

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile reagent for introducing a deuterated adipoyl moiety into various molecules. Its primary applications are as an internal standard in quantitative mass spectrometry and as a tracer in metabolic research.

Use as an Internal Standard in Mass Spectrometry

Principle: Due to its identical chemical properties to the endogenous (non-labeled) adipoyl-containing molecules but with a distinct, higher mass, this compound-derivatized standards are ideal for isotope dilution mass spectrometry. This method allows for precise and accurate quantification of target analytes by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for derivatizing a primary or secondary amine-containing analyte with this compound for subsequent LC-MS/MS analysis.

Materials:

  • Analyte of interest (containing a primary or secondary amine)

  • This compound solution in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Quenching solution (e.g., aqueous ammonium hydroxide)

  • LC-MS grade solvents for sample preparation and analysis

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in an appropriate anhydrous solvent.

  • Derivatization Reaction: To the analyte solution, add the this compound solution and the anhydrous base. The base acts as a scavenger for the HCl generated during the reaction. The reaction is typically rapid and can be performed at room temperature.

  • Reaction Quenching: After a short incubation period (e.g., 15-30 minutes), quench the reaction by adding a small amount of the quenching solution to consume any unreacted this compound.

  • Sample Cleanup: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove excess reagents and interfering substances.

  • LC-MS/MS Analysis: Dilute the final sample to an appropriate concentration and inject it into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-fragment ion transitions for both the native analyte (derivatized with non-labeled adipoyl chloride) and the internal standard (derivatized with this compound).

Experimental Workflow for Use as an Internal Standard

G Workflow for this compound as an Internal Standard cluster_0 Sample Preparation cluster_1 Analysis A Analyte C Derivatization Reaction A->C B This compound (Internal Standard) B->C D Quenching C->D E Sample Cleanup (SPE or LLE) D->E F LC-MS/MS Analysis E->F G Data Processing (Quantification using Isotope Dilution) F->G H Accurate Quantification of Analyte G->H

Caption: Use of this compound as an internal standard.

Use in Metabolic Labeling Studies

Principle: this compound can be used to synthesize deuterated metabolic probes. Once introduced into a biological system, the metabolic fate of the deuterated adipoyl moiety can be traced using mass spectrometry. This allows for the elucidation of metabolic pathways and the identification of novel metabolites.

Experimental Protocol: In Vitro Metabolic Labeling

This protocol provides a general framework for using a deuterated adipoyl-containing compound in an in vitro metabolism study, for example, with liver microsomes.

Materials:

  • Synthesized deuterated substrate (analyte derivatized with this compound)

  • Liver microsomes (or other metabolic system)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., cold acetonitrile)

  • Centrifuge

  • LC-MS system for metabolite identification

Procedure:

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, NADPH regenerating system, and the deuterated substrate in the incubation buffer.

  • Metabolic Reaction: Initiate the metabolic reaction by incubating the mixture at 37 °C for a specific time course.

  • Reaction Termination: Stop the reaction at various time points by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze it by high-resolution LC-MS to detect the parent deuterated compound and its metabolites, which will retain the deuterium label. The mass shift of the metabolites compared to the parent compound will indicate the type of metabolic transformation (e.g., hydroxylation, oxidation).

Metabolic Labeling Workflow

G Metabolic Labeling Workflow A Synthesize Deuterated Substrate (using this compound) B Incubate with Biological System (e.g., Liver Microsomes) A->B C Metabolic Conversion B->C D Quench Reaction & Precipitate Proteins C->D E LC-MS Analysis of Supernatant D->E F Identify Deuterated Metabolites E->F G Elucidate Metabolic Pathway F->G

Caption: Workflow for a metabolic labeling study.

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water, including moisture in the air, to produce hydrochloric acid.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle under an inert atmosphere to prevent hydrolysis. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from water, alcohols, bases, and oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in research. By following the detailed protocols and understanding the underlying principles, researchers can effectively leverage this valuable isotopic labeling reagent in their studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Aliphatic Diamines in Human Plasma Using Adipoyl-d8 Chloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecule biomarkers and drug candidates in complex biological matrices is crucial for clinical diagnostics and pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity. However, matrix effects, sample preparation variability, and instrument response fluctuations can compromise the accuracy and reproducibility of quantitative results.[1][2]

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for correcting these variations.[3] An ideal SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[1]

For analytes that exhibit poor chromatographic retention or low ionization efficiency, such as small, polar aliphatic diamines, chemical derivatization is an effective strategy to improve their analytical properties.[4][5] This application note describes a robust and sensitive LC-MS/MS method for the quantification of aliphatic diamines in human plasma. The method utilizes derivatization with Adipoyl Chloride, a bifunctional reagent that reacts with primary and secondary amines.[6] Crucially, it employs Adipoyl-d8 chloride as a stable isotope-labeled internal standard in an isotope-coded derivatization workflow, ensuring the highest level of quantitative accuracy.

Principle of Isotope-Coded Derivatization

Isotope-coded derivatization (ICD) is a powerful technique in quantitative mass spectrometry.[7] In this workflow, the target analyte in the sample is derivatized with a "light" (unlabeled) reagent. In parallel, a known amount of an authentic standard of the analyte is derivatized with a "heavy" (isotope-labeled) version of the same reagent. This heavy-labeled derivative then serves as the internal standard.

Alternatively, and as described in this protocol, a known amount of the heavy-labeled derivatizing reagent can be used to derivatize a pure standard, which is then spiked into the sample post-derivatization or, more commonly, a SIL version of the analyte itself is used. For this application, we focus on adding a known quantity of a standard derivatized with this compound to the sample derivatized with unlabeled Adipoyl chloride. This approach ensures that the analyte and the internal standard have nearly identical chemical structures, chromatographic behavior, and ionization characteristics. The mass difference of 8 Da allows for their distinct detection by the mass spectrometer.

G cluster_analyte Sample Processing cluster_is Internal Standard Preparation A Analyte (Diamine) in Plasma B Derivatize with Adipoyl Chloride (d0) A->B Reaction C Light-Labeled Analyte (Analyte-d0) B->C G Combine and Mix C->G D Analyte Standard (Pure Diamine) E Derivatize with This compound (d8) D->E Reaction F Heavy-Labeled IS (Analyte-d8) E->F F->G H LC-MS/MS Analysis G->H I Quantification (Peak Area Ratio) H->I G start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) precip Add 300 µL cold ACN (with IS for simultaneous addition) or add IS post-extraction start->precip Protein Precipitation vortex_cent Vortex (1 min) Centrifuge (10 min, 14,000 x g) precip->vortex_cent supernatant Transfer 200 µL Supernatant to a new tube vortex_cent->supernatant evap Evaporate to Dryness (Nitrogen stream, 40°C) supernatant->evap reconstitute Reconstitute in 50 µL 100 mM Sodium Carbonate evap->reconstitute derivatize Add 50 µL of 2% Adipoyl Chloride in ACN reconstitute->derivatize Derivatization react Vortex (30s) React (10 min, RT) derivatize->react quench Add 100 µL of 1% Formic Acid in Water to stop reaction react->quench inject Inject 5 µL into LC-MS/MS System quench->inject

References

Application of Adipoyl-d8 Chloride in Quantitative Proteomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Adipoyl-d8 chloride in quantitative proteomics. This approach, a subset of chemical cross-linking mass spectrometry (XL-MS), leverages stable isotope labeling to provide quantitative insights into protein-protein interactions and conformational changes.

Introduction to Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

Quantitative cross-linking mass spectrometry (qXL-MS) is a powerful technique used to study the structural dynamics of proteins and protein complexes within their native environments. By introducing covalent bonds between spatially proximate amino acid residues, cross-linking agents can "freeze" protein interactions and conformations. When combined with mass spectrometry, these cross-linked peptides can be identified, providing distance constraints that help to elucidate protein structures and interaction interfaces.

The use of isotope-labeled cross-linkers, such as this compound and its light counterpart Adipoyl chloride, adds a quantitative dimension to this analysis. By comparing the relative abundance of light and heavy cross-linked peptide pairs across different experimental conditions, researchers can quantify changes in protein conformation and interaction stoichiometries.

This compound is a homobifunctional, amine-reactive cross-linker. Its two acyl chloride functional groups react primarily with the primary amines of lysine residues and protein N-termini, forming stable amide bonds. The 8-deuterium atoms in this compound create a distinct mass shift in the mass spectrometer, allowing for the differentiation and relative quantification of cross-linked peptides from two different sample states.

Applications in Drug Development and Research

The application of this compound in quantitative proteomics offers significant advantages for basic research and drug development:

  • Elucidation of Protein-Protein Interaction Dynamics: qXL-MS can be used to map the interfaces of protein complexes and quantify how these interactions change in response to stimuli, mutations, or drug treatment.

  • Monitoring Conformational Changes: This technique can detect and quantify changes in a protein's three-dimensional structure upon ligand binding, post-translational modification, or interaction with other proteins.

  • Target Validation and Mechanism of Action Studies: By observing how a drug candidate alters protein interactions or conformations, researchers can validate its target engagement and elucidate its mechanism of action.

  • Comparative Structural Analysis: qXL-MS allows for the comparison of protein structures and interactions between different cellular states, such as healthy versus diseased tissue or treated versus untreated cells.

Experimental Workflow

The general workflow for a qXL-MS experiment using this compound is depicted below. This process involves treating two distinct biological samples with the "light" (Adipoyl chloride) and "heavy" (this compound) cross-linkers, respectively. The samples are then combined, digested, and analyzed by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis sample_a Sample A (e.g., Untreated) crosslink_a Cross-link with Adipoyl Chloride (light) sample_a->crosslink_a sample_b Sample B (e.g., Treated) crosslink_b Cross-link with This compound (heavy) sample_b->crosslink_b combine Combine Samples crosslink_a->combine crosslink_b->combine digest Proteolytic Digestion combine->digest enrich Enrich for Cross-linked Peptides (Optional) digest->enrich lc_ms LC-MS/MS Analysis enrich->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Figure 1: General experimental workflow for quantitative cross-linking mass spectrometry using this compound.

Detailed Experimental Protocol

This protocol provides a general framework for a qXL-MS experiment. Optimization of cross-linker concentration, incubation time, and quenching conditions may be necessary for specific protein systems.

Materials:

  • Adipoyl chloride (light reagent)

  • This compound (heavy reagent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • High-resolution mass spectrometer coupled to a nano-liquid chromatography system

Protocol:

  • Protein Sample Preparation:

    • Prepare two aliquots of your protein sample, each representing a different condition (e.g., with and without a drug, wild-type vs. mutant).

    • Ensure the protein concentration is between 0.5 - 2 mg/mL in a suitable, amine-free buffer (e.g., HEPES, PBS).

  • Cross-linking Reaction:

    • Prepare fresh stock solutions of Adipoyl chloride and this compound in anhydrous DMSO (e.g., 50 mM).

    • To "Sample A," add the light Adipoyl chloride to a final concentration of 0.5 - 2 mM.

    • To "Sample B," add the heavy this compound to the same final concentration.

    • Incubate both reactions for 30-60 minutes at room temperature with gentle agitation.

  • Quenching:

    • Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-20 minutes at room temperature.

  • Sample Combination and Protein Denaturation:

    • Combine the light and heavy cross-linked samples in a 1:1 ratio.

    • Add denaturation buffer to a final urea concentration of 8 M.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Allow the sample to cool to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting and Enrichment (Optional):

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 SPE cartridge.

    • For complex samples, enrichment for cross-linked peptides using size-exclusion or strong cation-exchange chromatography may be beneficial.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.

    • Use a data-dependent acquisition method optimized for the identification of cross-linked peptides.

Data Analysis

The analysis of qXL-MS data requires specialized software that can identify cross-linked peptides and quantify the relative abundance of the light and heavy isotopic pairs.

data_analysis_workflow raw_data Raw MS Data peak_picking Peak Picking and Feature Detection raw_data->peak_picking database_search Database Search (e.g., xQuest, pLink, MaxQuant) peak_picking->database_search identification Identification of Cross-linked Peptides database_search->identification quantification Quantification of Light/Heavy Pairs identification->quantification interpretation Biological Interpretation quantification->interpretation

Figure 2: Data analysis workflow for qXL-MS.

Data Analysis Steps:

  • Peak Picking and Feature Detection: The raw mass spectrometry data is processed to identify peptide features.

  • Database Search: A specialized search algorithm is used to identify cross-linked peptides against a protein sequence database. The software must be configured to consider the mass of the cross-linker and the mass difference between the light and heavy forms.

  • Identification of Cross-linked Peptides: The software will identify intra-protein and inter-protein cross-links.

  • Quantification: The relative abundance of each cross-linked peptide is determined by comparing the peak intensities of the light and heavy isotopic forms.

  • Biological Interpretation: The quantitative data is used to infer changes in protein structure and interactions.

Quantitative Data Presentation

The quantitative results from a qXL-MS experiment are typically presented in a table that summarizes the identified cross-links and their relative abundance changes between the two conditions.

Cross-linked ResiduesProtein(s)Sequence (Peptide 1)Sequence (Peptide 2)Ratio (Heavy/Light)Fold Changep-value
K12 - K88Protein A......1.951.950.045
K45 - K150Protein A - Protein B......0.52-1.920.031
K76 - K92Protein C......1.051.050.89

Table 1: Example of Quantitative Cross-linking Data. The table shows the identified cross-linked lysine (K) residues, the involved proteins, the peptide sequences, the ratio of the heavy to light isotopic forms, the calculated fold change, and the statistical significance.

Conclusion

Quantitative cross-linking mass spectrometry using this compound is a robust method for investigating the dynamic nature of protein structures and interactions. The detailed protocol and data analysis workflow provided here serve as a comprehensive guide for researchers and drug development professionals looking to implement this powerful technique. Careful experimental design and data interpretation are crucial for obtaining meaningful biological insights.

Application Notes and Protocols for Adipoyl-d8 Chloride in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in metabolic research, enabling the precise quantification of metabolites and the elucidation of metabolic pathways. Chemical derivatization with isotopically labeled reagents is a powerful strategy to enhance the analytical properties of metabolites for liquid chromatography-mass spectrometry (LC-MS) analysis. Adipoyl-d8 chloride is a deuterated derivatizing agent designed to react with primary and secondary amines, as well as phenolic hydroxyl groups, thereby introducing a stable isotope tag. This labeling strategy offers several advantages, including increased hydrophobicity for improved reversed-phase chromatographic retention, enhanced ionization efficiency, and the ability to perform relative and absolute quantification of metabolites in complex biological samples.

This document provides detailed application notes and a general protocol for the use of this compound in stable isotope labeling for metabolic studies. The methodologies described are based on established principles of chemical derivatization for LC-MS-based metabolomics.

Principle of this compound Derivatization

This compound is a bifunctional reagent that can react with two molecules of an amine or phenol-containing metabolite. The "d8" designation indicates that the eight hydrogen atoms on the adipoyl backbone have been replaced with deuterium. This heavy isotope version of the reagent serves as an internal standard for its light (d0) counterpart in comparative metabolomic analyses.

In a typical differential labeling experiment, one sample (e.g., control) is derivatized with the light (d0) adipoyl chloride, while the other sample (e.g., treated) is derivatized with the heavy (d8) adipoyl chloride. The samples are then mixed and analyzed by LC-MS. Since the light and heavy labeled metabolites are chemically identical, they co-elute from the chromatography column. In the mass spectrometer, they appear as a pair of peaks with a mass difference of 8 Da (or 16 Da if both acyl chloride groups react). The ratio of the peak intensities of the heavy- to light-labeled metabolite provides accurate relative quantification, minimizing variations from sample preparation and matrix effects.

Key Applications

  • Targeted and Untargeted Metabolomics: Enhancing the detection and quantification of amine and phenol-containing metabolites.

  • Biomarker Discovery: Comparing metabolite profiles between different biological states (e.g., healthy vs. disease).

  • Metabolic Flux Analysis: Tracing the metabolic fate of labeled precursors.

  • Drug Development: Assessing the effect of drug candidates on metabolic pathways.

Data Presentation

The following table represents a typical dataset that could be obtained from a comparative metabolomics study using this compound labeling. The data illustrates the relative quantification of several amine-containing metabolites in a treated sample compared to a control.

MetaboliteRetention Time (min)Light (d0) Peak AreaHeavy (d8) Peak AreaFold Change (d8/d0)p-value
Alanine3.21.2 E+062.5 E+062.080.005
Glycine2.88.5 E+058.7 E+051.020.89
Valine4.59.1 E+051.8 E+061.980.012
Leucine5.17.8 E+051.5 E+061.920.015
Tyrosine6.35.2 E+051.1 E+062.120.003
Spermidine7.53.4 E+058.5 E+040.250.001

Experimental Protocols

Note: The following is a general protocol and should be optimized for specific applications and instrumentation.

Materials and Reagents
  • This compound

  • Adipoyl chloride (light isotope)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Sodium carbonate or Sodium borate buffer (pH 9-10)

  • Metabolite standards

  • Internal standards (optional, if not using differential labeling)

  • Biological samples (e.g., plasma, urine, cell extracts)

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample_extraction Metabolite Extraction (e.g., protein precipitation) sample_drying Evaporation to Dryness sample_extraction->sample_drying reconstitution Reconstitute in Buffer sample_drying->reconstitution derivatization_light Add Light Reagent (Adipoyl Chloride) reconstitution->derivatization_light Control Sample derivatization_heavy Add Heavy Reagent (this compound) reconstitution->derivatization_heavy Treated Sample quenching Quench Reaction derivatization_light->quenching derivatization_heavy->quenching sample_mixing Mix Light and Heavy Samples quenching->sample_mixing lcms_analysis LC-MS/MS Analysis sample_mixing->lcms_analysis data_analysis Data Processing and Quantification lcms_analysis->data_analysis

Caption: General workflow for stable isotope labeling using this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Extract metabolites from the biological matrix. A common method is protein precipitation with a cold organic solvent (e.g., 80% methanol).

    • Centrifuge to pellet the precipitate and collect the supernatant containing the metabolites.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in a basic buffer (e.g., 50 µL of 100 mM sodium carbonate, pH 9.5).

    • Prepare fresh solutions of Adipoyl chloride (light) and this compound (heavy) in acetonitrile (e.g., 2 mg/mL).

    • To the control sample, add the light Adipoyl chloride solution (e.g., 50 µL).

    • To the treated sample, add the heavy this compound solution (e.g., 50 µL).

    • Vortex the samples and incubate at room temperature for 15-30 minutes. The optimal reaction time and temperature should be determined empirically.

    • Quench the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in water). This will neutralize the excess reagent.

  • LC-MS/MS Analysis:

    • Combine the light- and heavy-labeled samples in a 1:1 ratio.

    • Inject an appropriate volume of the mixed sample onto a reversed-phase LC column (e.g., C18).

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.

    • Set the mass spectrometer to acquire full scan data or to perform targeted analysis using multiple reaction monitoring (MRM) for specific metabolites.

Derivatization Reaction Pathway

G cluster_reactants Reactants cluster_product Product adipoyl_d8 This compound derivatized_metabolite Derivatized Metabolite adipoyl_d8->derivatized_metabolite + 2 R-NH2 metabolite Amine-containing Metabolite (R-NH2) metabolite->derivatized_metabolite

Caption: Derivatization of an amine-containing metabolite with this compound.

Data Analysis

  • Peak Picking and Alignment: Use appropriate software to detect and align the chromatographic peaks for both the light and heavy labeled metabolites.

  • Isotope Pairing: Identify the peak pairs corresponding to the light (d0) and heavy (d8) labeled forms of each metabolite based on their retention time and mass-to-charge ratio (m/z) difference.

  • Quantification: Calculate the peak area or height ratio for each pair. This ratio represents the relative abundance of the metabolite in the treated sample compared to the control.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify metabolites that are significantly altered between the experimental groups.

Logical Relationship for Comparative Analysis

G cluster_control Control Group cluster_treated Treated Group cluster_analysis Comparative Analysis control_sample Biological Sample control_derivatization Derivatize with Adipoyl Chloride (d0) control_sample->control_derivatization lcms_analysis Combined LC-MS Analysis control_derivatization->lcms_analysis treated_sample Biological Sample treated_derivatization Derivatize with This compound (d8) treated_sample->treated_derivatization treated_derivatization->lcms_analysis quantification Relative Quantification (d8/d0 Ratio) lcms_analysis->quantification

Caption: Logical workflow for a comparative metabolomics experiment.

Conclusion

This compound is a valuable reagent for stable isotope labeling in metabolic studies. The derivatization protocol enhances the analytical performance of amine and phenol-containing metabolites in LC-MS analysis, enabling accurate and sensitive quantification. The provided protocols and workflows offer a foundation for researchers to implement this powerful technique in their own studies to gain deeper insights into metabolic regulation in health and disease.

Application Note: Quantitative Analysis of Primary Amines in Human Plasma by LC-MS/MS using Adipoyl-d8 Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of primary amines in human plasma. The method utilizes a novel deuterated derivatizing agent, Adipoyl-d8 chloride, to enhance the chromatographic retention and mass spectrometric detection of target analytes. The stable isotope-labeled derivatizing agent allows for the in-situ generation of a heavy-labeled internal standard, which effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision.[1][2] This approach is particularly beneficial for small, polar molecules that exhibit poor retention on reversed-phase columns and low ionization efficiency.[3]

Disclaimer: This document presents a hypothetical application of this compound as a novel derivatizing agent, based on established principles of chemical derivatization and LC-MS/MS method development. The protocols and data are provided as a template and should be adapted and validated for specific analytes and matrices.

Principle of Derivatization

This compound is an acyl chloride that reacts with primary and secondary amines to form stable amide derivatives. The derivatization reaction introduces a non-polar adipoyl group, which increases the hydrophobicity of the analyte, thereby improving its retention on reversed-phase HPLC columns. The eight deuterium atoms on the adipoyl moiety create a mass shift of +8 Da in the derivatized analyte, allowing it to serve as an ideal internal standard for the non-deuterated analyte derivative.

cluster_reactants Reactants cluster_products Products Analyte Primary Amine (R-NH2) DerivatizedAnalyte Derivatized Analyte (R-NH-CO-(CD2)4-CO-NH-R) Analyte->DerivatizedAnalyte + DerivatizingAgent This compound (Cl-CO-(CD2)4-CO-Cl) DerivatizingAgent->DerivatizedAnalyte HCl HCl DerivatizingAgent->HCl +

Figure 1: Derivatization of a primary amine with this compound.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards: Analytical grade standards of the target primary amines.

  • This compound: >98% purity.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, sodium carbonate, and zinc sulfate.

  • Biological Matrix: Drug-free human plasma.

  • Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, solid-phase extraction (SPE) cartridges.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Solution (1 mg/mL): Prepare a fresh solution of this compound in anhydrous acetonitrile.

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing 1% zinc sulfate to precipitate proteins.[1]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 100 mM sodium carbonate solution to the supernatant.

    • Add 20 µL of the 1 mg/mL this compound solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of 1% formic acid to quench the reaction.

  • Final Preparation: Centrifuge the derivatized sample at 14,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 100 µL Human Plasma precipitation Add 300 µL Acetonitrile + 1% Zinc Sulfate plasma->precipitation vortex_centrifuge1 Vortex & Centrifuge precipitation->vortex_centrifuge1 supernatant1 Transfer Supernatant vortex_centrifuge1->supernatant1 add_carbonate Add 50 µL 100 mM Sodium Carbonate supernatant1->add_carbonate add_adipoyl Add 20 µL Adipoyl-d8 Chloride Solution add_carbonate->add_adipoyl incubate Incubate at 60°C for 30 min add_adipoyl->incubate quench Add 10 µL 1% Formic Acid incubate->quench vortex_centrifuge2 Centrifuge quench->vortex_centrifuge2 transfer_vial Transfer to HPLC Vial vortex_centrifuge2->transfer_vial lcms_analysis LC-MS/MS Analysis transfer_vial->lcms_analysis

Figure 2: Experimental workflow for sample preparation and derivatization.

LC-MS/MS Method
Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte and analyte-d8 specific transitions to be optimized. For a hypothetical analyte with MW=100, the derivatized product would be monitored.

Data Presentation

The following tables summarize the validation results for the hypothetical quantitative method.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Weighting
Analyte A1 - 1000> 0.9951/x
Analyte B1 - 1000> 0.9951/x
Analyte C2 - 1000> 0.9951/x

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Analyte A5< 1095 - 105< 1293 - 107
50< 897 - 103< 1095 - 105
500< 598 - 102< 896 - 104
Analyte B5< 1194 - 106< 1392 - 108
50< 996 - 104< 1194 - 106
500< 697 - 103< 995 - 105

Table 3: LLOQ, LOD, Recovery, and Matrix Effect

AnalyteLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Matrix Effect (%)
Analyte A10.385 - 9590 - 110
Analyte B10.482 - 9388 - 112
Analyte C20.780 - 9185 - 115

Visualization of the Quantitative Principle

The use of a deuterated internal standard is crucial for accurate quantification in LC-MS/MS.[1] The co-eluting internal standard experiences similar matrix effects and ionization suppression or enhancement as the analyte, allowing for a reliable ratiometric measurement.

cluster_sample Sample Matrix cluster_lcms LC-MS System cluster_data Data Analysis Analyte Analyte LC_Column LC Separation (Co-elution) Analyte->LC_Column InternalStandard Adipoyl-d8 Derivatized Internal Standard InternalStandard->LC_Column MS_Detector MS/MS Detection (MRM) LC_Column->MS_Detector Ionization PeakAreaRatio Peak Area Ratio (Analyte / IS) MS_Detector->PeakAreaRatio Concentration Analyte Concentration PeakAreaRatio->Concentration Calibration Curve

Figure 3: Principle of quantitative analysis using a deuterated internal standard.

Conclusion

The LC-MS/MS method utilizing this compound derivatization provides a highly selective, sensitive, and robust platform for the quantification of primary amines in human plasma. The in-situ generation of a deuterated internal standard effectively mitigates matrix effects, ensuring high accuracy and precision of the results. This methodology is well-suited for applications in clinical research, drug development, and metabolomics where reliable measurement of low-level analytes in complex biological matrices is required.

References

Application Notes and Protocols for Adipoyl-d8 Chloride in Chemical Cross-linking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and protein-protein interactions. Adipoyl-d8 chloride, a homobifunctional and deuterated cross-linking agent, offers a valuable tool for quantitative XL-MS studies. The incorporation of eight deuterium atoms allows for the relative quantification of cross-linked products when used in conjunction with its non-deuterated counterpart, Adipoyl chloride. This enables the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as drug treatment or disease progression.

Adipoyl chloride reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins, forming stable amide bonds. The fixed spacer arm length of adipoyl chloride provides distance constraints that are crucial for the computational modeling of protein structures and complexes. This document provides detailed application notes and protocols for the use of this compound in quantitative chemical cross-linking experiments.

Principle of Quantitative Cross-linking with this compound

Quantitative cross-linking experiments using this compound are typically performed by comparing two or more states of a biological system (e.g., treated vs. untreated). One state is cross-linked with the "light" (d0) Adipoyl chloride, while the other is cross-linked with the "heavy" (d8) this compound. After cross-linking, the samples are combined, digested, and analyzed by mass spectrometry. The mass difference of 8 Da between the light and heavy cross-linkers allows for the relative quantification of each cross-linked peptide pair by comparing the peak intensities in the mass spectrum.

Data Presentation

Table 1: Properties of Adipoyl Chloride and this compound
PropertyAdipoyl Chloride (d0)This compound (d8)
Chemical Formula C₆H₈Cl₂O₂C₆D₈Cl₂O₂
Molecular Weight 183.03 g/mol 191.08 g/mol
Mass Difference -8.05 Da
Spacer Arm Length ~9 Å~9 Å
Reactivity Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Table 2: Hypothetical Quantitative Cross-linking Results

This table presents hypothetical data from a quantitative cross-linking experiment comparing a protein in its native state versus a drug-treated state. The ratios indicate changes in the abundance of specific cross-links upon drug treatment.

Cross-linked ResiduesProtein(s)Ratio (Treated/Native)Interpretation
Lys-34 <> Lys-98Protein A2.5Increased proximity of these residues upon drug binding.
Lys-112 <> Lys-150Protein A0.4Decreased proximity, suggesting a conformational change.
Lys-76 (Protein A) <> Lys-210 (Protein B)Protein A-Protein B3.1Drug-induced stabilization of the protein-protein interaction.
Lys-45 (Protein C) <> Lys-88 (Protein D)Protein C-Protein D0.9No significant change in this protein-protein interaction.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on the use of similar amine-reactive cross-linkers, such as DSS (Disuccinimidyl suberate).[1][2][3] Optimization will be required for specific protein systems.

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

1. Materials:

  • Purified protein complex (1-5 mg/mL) in an amine-free buffer (e.g., HEPES, PBS, pH 7.4).

  • Adipoyl chloride (light, d0).

  • This compound (heavy, d8).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Digestion buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5.

  • Reducing agent: 10 mM Dithiothreitol (DTT).

  • Alkylating agent: 55 mM Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Desalting columns.

2. Procedure:

  • Sample Preparation: Prepare two aliquots of the purified protein complex. One will be labeled with the light cross-linker and the other with the heavy cross-linker.

  • Cross-linker Preparation: Immediately before use, prepare 25 mM stock solutions of Adipoyl chloride and this compound in anhydrous DMF or DMSO.[2][3]

  • Cross-linking Reaction:

    • Add the light Adipoyl chloride stock solution to one protein aliquot to a final concentration of 1 mM.

    • Add the heavy this compound stock solution to the second protein aliquot to a final concentration of 1 mM.

    • Incubate the reactions for 30-60 minutes at room temperature.[1][2]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1][2]

  • Sample Combination and Denaturation: Combine the light and heavy cross-linked samples in a 1:1 ratio. Add digestion buffer to a final concentration of 8 M urea.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a desalting column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: In Vivo Cross-linking in Cultured Cells

1. Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Adipoyl chloride (light, d0) and this compound (heavy, d8).

  • Anhydrous DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Quenching solution: 1 M Tris-HCl, pH 7.5.

  • Protein concentration assay kit (e.g., BCA).

  • Materials for downstream protein digestion and analysis as described in Protocol 1.

2. Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency. Treat one set of cells with the experimental condition (e.g., drug treatment) and leave the other as a control.

  • Cell Harvest and Washing: Harvest the cells and wash them three times with ice-cold PBS to remove any amine-containing media.

  • Cross-linking:

    • Resuspend the control cells in PBS and add a freshly prepared solution of Adipoyl chloride in DMSO to a final concentration of 1-2 mM.

    • Resuspend the treated cells in PBS and add a freshly prepared solution of this compound in DMSO to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature.

  • Quenching: Add quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Combination and Processing: Combine equal amounts of protein from the light and heavy labeled lysates. Proceed with reduction, alkylation, digestion, and desalting as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_data_analysis Quantitative Analysis Control Sample Control Sample Adipoyl_chloride_d0 Adipoyl chloride (d0) Control Sample->Adipoyl_chloride_d0 Treated Sample Treated Sample Adipoyl_chloride_d8 This compound (d8) Treated Sample->Adipoyl_chloride_d8 Light_Crosslinked Light Cross-linked Sample Adipoyl_chloride_d0->Light_Crosslinked Heavy_Crosslinked Heavy Cross-linked Sample Adipoyl_chloride_d8->Heavy_Crosslinked Combine_Samples Combine Samples (1:1) Light_Crosslinked->Combine_Samples Heavy_Crosslinked->Combine_Samples Digestion Protein Digestion (Trypsin) Combine_Samples->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Identify Cross-linked Peptides Data_Analysis->Identification Quantification Quantify Light/Heavy Pairs Identification->Quantification Interpretation Structural & Interaction Insights Quantification->Interpretation signaling_pathway_logic A1 Protein A B1 Protein B A1->B1 C1 Protein C C2 Protein C A2 Protein A B2 Protein B A2->B2 Strong Interaction Drug Drug Drug->A2

References

Adipoyl-d8 Chloride in Lipidomics: A Novel Tool Awaiting Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: While the field of lipidomics is continually advancing with the development of novel analytical strategies, comprehensive application notes and detailed protocols for the use of Adipoyl-d8 chloride remain unpublished in peer-reviewed literature. This powerful isotopic labeling reagent holds theoretical promise for targeted and quantitative analysis of amine-containing lipids; however, its practical application and established methodologies are not yet documented.

This compound, the deuterated form of Adipoyl chloride, is a bifunctional reagent with two acyl chloride groups. In theory, these reactive groups can covalently label the primary amino groups of lipids such as phosphatidylethanolamines (PE), phosphatidylserines (PS), and lysophosphatidylethanolamines (LPE). The incorporation of eight deuterium atoms (d8) introduces a stable, heavy isotope tag. This labeling strategy is designed to facilitate highly sensitive and specific quantification of these lipid species using mass spectrometry (MS). The mass shift of 8 Daltons between the labeled (d8) and unlabeled (d0) lipid allows for the use of the d8-labeled lipid as an internal standard, enabling precise ratiometric quantification and overcoming variations in sample preparation and instrument response.

Theoretical Applications in Lipidomics Research:

The primary theoretical application of this compound in lipidomics is in stable isotope dilution mass spectrometry for the absolute quantification of amine-containing lipids. By spiking a known amount of a d8-adipoyl labeled lipid standard into a biological sample, the corresponding endogenous, unlabeled lipid can be accurately measured. This approach is crucial for:

  • Biomarker Discovery and Validation: Accurately quantifying changes in the levels of specific amine-containing lipids in disease states compared to healthy controls.

  • Drug Development: Assessing the on- and off-target effects of drug candidates on lipid metabolism by monitoring changes in the aminolipidome.

  • Fundamental Research: Elucidating the roles of specific PE and PS species in cellular processes such as membrane structure, cell signaling, and apoptosis.

Hypothetical Experimental Workflow:

While no specific protocols exist, a hypothetical workflow for the use of this compound in a targeted lipidomics experiment can be conceptualized. This serves as a potential starting point for researchers interested in developing a method with this reagent.

Caption: Hypothetical workflow for quantitative aminolipidomics using this compound.

Envisioned Signaling Pathway Analysis:

A key area where this compound could be applied is in the study of signaling pathways involving aminophospholipids. For instance, the externalization of phosphatidylserine to the outer leaflet of the plasma membrane is a critical "eat-me" signal for the initiation of apoptosis. Quantitative analysis using this compound could precisely measure the extent of PS externalization under various stimuli.

signaling_pathway Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Externalization Phosphatidylserine Externalization Scramblase_Activation->PS_Externalization Phagocyte_Recognition Phagocyte Recognition PS_Externalization->Phagocyte_Recognition Adipoyl_d8_Quantification Quantitative Measurement (this compound) PS_Externalization->Adipoyl_d8_Quantification

Caption: Potential application of this compound in quantifying apoptosis.

Data Presentation: A Look Ahead

Should experimental data become available, it would be crucial to present it in a clear and comparative manner. The following is a template for how quantitative data derived from an this compound-based lipidomics study could be structured.

Lipid SpeciesControl Group (pmol/mg protein)Treatment Group (pmol/mg protein)Fold Changep-value
PE(38:4)Data Not AvailableData Not AvailableN/AN/A
PE(40:6)Data Not AvailableData Not AvailableN/AN/A
PS(36:1)Data Not AvailableData Not AvailableN/AN/A
LPE(18:1)Data Not AvailableData Not AvailableN/AN/A

Detailed Experimental Protocols: The Missing Link

The critical missing component for the widespread adoption of this compound is the availability of validated, step-by-step experimental protocols. These would need to detail:

  • Reagent Preparation: Optimal solvent and concentration for this compound and the corresponding unlabeled derivatization reagent.

  • Sample Preparation: Detailed procedures for lipid extraction from various biological matrices (e.g., plasma, cells, tissues) that are compatible with the derivatization reaction.

  • Derivatization Reaction: Optimized conditions including reaction time, temperature, pH, and quenching procedures to ensure complete and specific labeling of the target amino lipids.

  • Sample Cleanup: Robust methods, such as solid-phase extraction (SPE), to remove excess reagents and interfering substances prior to MS analysis.

  • LC-MS/MS Method: Optimized liquid chromatography separation conditions (column, mobile phases, gradient) and mass spectrometer parameters (ion source settings, collision energies for fragmentation) for the detection and quantification of d0- and d8-labeled lipids.

  • Data Analysis: A clear workflow for peak integration, calculation of d0/d8 ratios, and conversion to absolute concentrations.

Application Notes and Protocols for Adipoyl-d8 Chloride in Quantitative Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-d8 chloride is a deuterated derivatization reagent designed for the quantitative analysis of primary and secondary amine-containing compounds using mass spectrometry (MS). The incorporation of eight deuterium atoms provides a significant mass shift, enabling its use as a stable isotope-labeled internal standard or for creating labeled analytes for precise quantification in complex biological matrices. This reagent reacts with amino groups to form stable amide bonds, thereby improving chromatographic separation and enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.

These application notes provide a comprehensive guide for utilizing this compound in sample preparation workflows, particularly for the analysis of crucial biogenic amines such as catecholamines and amino acids.

Principle of Derivatization

This compound is a bifunctional acyl chloride. It reacts with primary and secondary amines to form stable amide linkages. The reaction is typically carried out in a slightly alkaline environment to facilitate the deprotonation of the amino group, enhancing its nucleophilicity. The introduction of the adipoyl-d8 moiety increases the hydrophobicity of polar analytes, which can improve their retention on reversed-phase liquid chromatography (RPLC) columns. More importantly, the stable isotope label allows for the use of isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique.

Applications

The primary application of this compound is in the quantitative analysis of low-abundance analytes in complex samples such as plasma, urine, and tissue homogenates. Key analyte classes include:

  • Catecholamines and their metabolites: (e.g., dopamine, epinephrine, norepinephrine, metanephrine, normetanephrine).

  • Amino Acids: For targeted metabolomics and clinical diagnostics.

  • Biogenic Amines and Polyamines: Important biomarkers for various physiological and pathological states.

  • Pharmaceuticals and their metabolites: Containing primary or secondary amine functional groups.

Experimental Protocols

General Derivatization Protocol for Catecholamines in Plasma

This protocol provides a general procedure for the derivatization of catecholamines in plasma samples. Optimization may be required for specific applications.

Materials:

  • This compound solution (1 mg/mL in anhydrous acetonitrile)

  • Plasma sample

  • Internal Standard solution (e.g., a deuterated catecholamine mixture)

  • Ammonium hydroxide (5% v/v in water)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add 20 µL of 5% ammonium hydroxide to adjust the pH to ~9-10.

    • Immediately add 20 µL of the this compound solution.

    • Vortex for 2 minutes.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Add 10 µL of 1% formic acid to quench the reaction.

  • Sample Clean-up (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the derivatized analytes.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Derivatized Catecholamines

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Optimization: The specific MRM transitions for each this compound derivatized analyte must be determined by infusing the individual derivatized standards into the mass spectrometer.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical MRM Transitions for this compound Derivatized Catecholamines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dopamine-Adipoyl-d8[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value
Epinephrine-Adipoyl-d8[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value
Norepinephrine-Adipoyl-d8[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value

Table 2: Hypothetical Validation Data for the Quantitative Method

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Dopamine0.1100< 5< 795-105
Epinephrine0.0550< 6< 893-107
Norepinephrine0.1100< 5< 696-104

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis using this compound.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Precip Protein Precipitation (Acetonitrile) ISTD->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AdjustpH Adjust pH (Ammonium Hydroxide) Supernatant->AdjustpH AddReagent Add Adipoyl-d8 Chloride AdjustpH->AddReagent React Vortex & Incubate AddReagent->React Quench Quench Reaction (Formic Acid) React->Quench SPE Solid Phase Extraction (SPE) Quench->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for sample preparation and analysis.

Signaling Pathway (Illustrative Example)

While this compound is used in the analysis rather than directly affecting signaling pathways, a diagram can illustrate the relationship between the analytes being measured.

G Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified catecholamine biosynthesis pathway.

Logical Relationship of Derivatization

This diagram illustrates the chemical logic of the derivatization reaction.

G Analyte Analyte with -NH2 or -NHR group Product Derivatized Analyte (Stable Amide) Analyte->Product Reagent This compound Reagent->Product Base Base (e.g., NH4OH) Base->Analyte deprotonates

Caption: Logical diagram of the derivatization reaction.

Troubleshooting & Optimization

How to troubleshoot incomplete Adipoyl-d8 chloride derivatization reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adipoyl-d8 chloride for chemical derivatization in their analytical workflows, particularly for mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound derivatization?

This compound is a bifunctional acylating reagent used to derivatize primary and secondary amines, as well as other nucleophilic functional groups. The primary goals of this derivatization are to:

  • Improve chromatographic separation: By increasing the hydrophobicity of polar analytes, their retention on reversed-phase liquid chromatography (LC) columns is enhanced.

  • Enhance ionization efficiency in mass spectrometry (MS): The modification can improve the analyte's response in the MS source.

  • Introduce a stable isotope label: The deuterium atoms (d8) on the adipoyl moiety serve as an internal standard for accurate quantification in mass spectrometry, allowing for the correction of matrix effects and variations in sample preparation.

Q2: What are the most critical factors for a successful this compound derivatization reaction?

The most critical factors are:

  • Anhydrous Conditions: this compound is highly reactive towards water. Any moisture in the sample, solvents, or reagents will lead to hydrolysis of the reagent, reducing the derivatization efficiency.

  • Reaction Temperature and Time: These parameters must be optimized for each specific analyte or class of analytes to ensure complete derivatization without degradation.

  • pH of the Reaction Mixture: For the derivatization of amines, a basic pH is crucial to ensure the amino group is deprotonated and thus sufficiently nucleophilic to react with the acyl chloride.

  • Purity of Reagents and Solvents: Impurities can compete with the analyte for the derivatizing reagent or interfere with the reaction in other ways.

Q3: How should this compound be stored?

Due to its sensitivity to moisture and heat, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. The shelf life of acyl chlorides can be poor, so it is advisable to use freshly opened reagent whenever possible.

Troubleshooting Incomplete Derivatization

This section addresses common issues encountered during this compound derivatization reactions.

Issue 1: Low or No Derivatization Product Detected

Possible Causes and Solutions:

Potential Cause Recommended Action
Presence of Water (Hydrolysis of Reagent) Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample completely before adding the derivatization reagent, for example, by lyophilization or under a stream of dry nitrogen.
Incorrect Reaction pH For amine derivatization, ensure the reaction is performed under basic conditions (e.g., using a buffer like sodium carbonate/bicarbonate or adding a base like triethylamine). The base deprotonates the amine, making it a stronger nucleophile.
Suboptimal Reaction Temperature or Time Optimize the reaction temperature and time. For some analytes, room temperature may be sufficient, while others may require heating (e.g., 60-70°C) for a specific duration (e.g., 15-60 minutes). Monitor the reaction progress by analyzing aliquots at different time points.
Degraded Derivatization Reagent Use a fresh vial of this compound. Over time, the reagent can degrade, especially if not stored under anhydrous conditions.
Insufficient Amount of Derivatizing Reagent Increase the molar excess of this compound relative to the analyte. A 2 to 10-fold molar excess is a common starting point.
Interfering Substances in the Sample Matrix Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization to remove interfering compounds.
Issue 2: High Variability in Derivatization Efficiency Between Samples

Possible Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Sample Dryness Implement a standardized and thorough drying procedure for all samples before adding the derivatization reagent.
Inconsistent Pipetting of Reagents Use calibrated pipettes and ensure accurate addition of all reagents, especially the derivatizing agent and any base or catalyst.
Temperature Fluctuations Use a heat block or water bath with precise temperature control for reactions requiring heating. Ensure all samples are heated for the same duration.
Matrix Effects The sample matrix can influence the derivatization reaction. The use of a stable isotope-labeled internal standard, similar in structure to the analyte, can help to correct for this variability.
Issue 3: Presence of Multiple or Unexpected Peaks in the Chromatogram

Possible Causes and Solutions:

Potential Cause Recommended Action
Incomplete Derivatization This can lead to peaks for both the un-derivatized and partially derivatized analyte. Refer to the troubleshooting steps for "Low or No Derivatization Product Detected".
Side Reactions This compound can react with other nucleophilic groups in the sample. If the analyte has multiple reactive sites, multiple derivatized products may form. Adjusting the reaction conditions (e.g., pH, temperature) may favor derivatization at the desired site.
Degradation of Analyte or Derivative Harsh reaction conditions (e.g., high temperature, extreme pH) can lead to the degradation of the analyte or the derivatized product. Use milder conditions if degradation is suspected.
Excess Derivatizing Reagent A large excess of this compound may be observed in the chromatogram. A quenching step (e.g., adding a small amount of water or an amine-containing reagent after the desired reaction time) can be implemented to consume the excess reagent.

Experimental Protocols

Representative Protocol for Derivatization of Amines with this compound for LC-MS Analysis

This protocol is a general guideline and should be optimized for specific applications.

1. Sample Preparation:

  • To 50 µL of sample (e.g., plasma, urine, cell lysate extract), add an appropriate internal standard.

  • Precipitate proteins by adding 150 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely under a stream of dry nitrogen or using a vacuum concentrator.

2. Derivatization Reaction:

  • Prepare the derivatization buffer: 100 mM sodium carbonate/bicarbonate buffer (pH 9.5).

  • Prepare the this compound solution: 1 mg/mL in anhydrous acetonitrile. (Prepare fresh daily) .

  • Reconstitute the dried sample extract in 50 µL of the derivatization buffer.

  • Add 50 µL of the this compound solution.

  • Vortex briefly and incubate at 60°C for 30 minutes.

3. Reaction Quenching and Final Preparation:

  • After incubation, cool the samples to room temperature.

  • Add 5 µL of a quenching solution (e.g., 1% formic acid in water) to stop the reaction and hydrolyze excess reagent.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample + IS protein_precip Protein Precipitation start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute in Buffer dry_down->reconstitute add_reagent Add this compound reconstitute->add_reagent incubate Incubate (e.g., 60°C, 30 min) add_reagent->incubate quench Quench Reaction incubate->quench centrifuge2 Centrifugation quench->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lcms LC-MS Analysis transfer->lcms troubleshooting_low_yield start Low/No Product check_water Check for Moisture (Solvents, Glassware, Sample) start->check_water check_reagent Check Reagent (Age, Storage) start->check_reagent check_conditions Check Reaction Conditions (pH, Temp, Time) start->check_conditions check_stoichiometry Check Reagent Amount (Molar Excess) start->check_stoichiometry solution_dry Action: Ensure Anhydrous Conditions check_water->solution_dry solution_reagent Action: Use Fresh Reagent check_reagent->solution_reagent solution_optimize Action: Optimize Conditions check_conditions->solution_optimize solution_increase Action: Increase Reagent Concentration check_stoichiometry->solution_increase

Optimizing reaction conditions for Adipoyl-d8 chloride labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Adipoyl-d8 chloride labeling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during labeling experiments with this compound.

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Incomplete reaction.- Ensure the freshness of the this compound, as it is sensitive to moisture. - Increase the molar excess of this compound. - Extend the reaction time or gently increase the reaction temperature.
pH of the reaction is not optimal.- For labeling amines, maintain a basic pH (typically 8-9) to ensure the nucleophilicity of the amine. - For labeling alcohols, a non-nucleophilic base like pyridine can be used to scavenge HCl produced.
Presence of competing nucleophiles.- Ensure the purity of the target molecule. - Use a buffer that does not contain primary or secondary amines (e.g., Tris). Phosphate or bicarbonate buffers are generally compatible.
Precipitation During Reaction Formation of insoluble byproducts or aggregation of the labeled molecule.- Adjust the solvent system; a co-solvent may be necessary to maintain solubility. - For protein labeling, ensure the protein concentration is not too high.
The hydrochloride salt of the amine is precipitating.- Ensure sufficient base is present to neutralize the HCl byproduct.[1]
Non-Specific Labeling Reaction conditions are too harsh.- Reduce the reaction temperature and/or time. - Decrease the molar excess of this compound.
Hydrolysis of this compound.- Perform the reaction in an anhydrous aprotic solvent if possible. - Minimize exposure of the reagent and reaction to moisture.
Degradation of Target Molecule pH is too high or too low.- Optimize the pH of the reaction buffer to ensure the stability of the target molecule.
Reactivity of this compound.- Acyl chlorides are highly reactive.[2] Consider a less reactive labeling reagent if the target molecule is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound labeling?

A1: The choice of solvent depends on the solubility of your target molecule. For labeling proteins and other biomolecules in aqueous solutions, a buffer at a controlled pH is typically used. For organic-soluble molecules, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are recommended to prevent hydrolysis of the this compound.[3]

Q2: What is the role of a base in the labeling reaction with amines?

A2: A base is crucial for two main reasons. First, it deprotonates the amine group, increasing its nucleophilicity to attack the acyl chloride. Second, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[1] The accumulation of HCl can protonate the amine starting material, rendering it unreactive. Commonly used bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Q3: Can this compound be used to label alcohols?

A3: Yes, this compound can react with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. The reaction between an acyl chloride and an alcohol is a well-established method for ester formation.[3][4][5]

Q4: How can I remove unreacted this compound and byproducts after the labeling reaction?

A4: The purification method will depend on the nature of your labeled product. For proteins and other macromolecules, dialysis or size-exclusion chromatography are effective. For smaller molecules, purification can be achieved by liquid chromatography (e.g., HPLC) or extraction. Unreacted this compound will readily hydrolyze to adipic acid-d8 in the presence of water, which can then be removed based on its different chemical properties.

Q5: Will the deuterium labeling of this compound affect its reactivity?

A5: The presence of deuterium atoms in the adipoyl backbone is not expected to significantly alter the chemical reactivity of the acyl chloride functional groups. The reaction mechanism is primarily governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the target functional group. Minor differences in reaction rates due to kinetic isotope effects are possible but are generally not significant in this context.

Experimental Protocols

General Protocol for Labeling of a Protein with this compound
  • Preparation of Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary or secondary amines.

  • Preparation of this compound Solution: Immediately before use, prepare a stock solution of this compound in an anhydrous aprotic solvent such as DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C to minimize potential protein degradation.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining this compound.

  • Purification: Remove unreacted label and byproducts by dialysis or size-exclusion chromatography using a suitable buffer (e.g., PBS).

General Protocol for Labeling of a Small Molecule with a Hydroxyl Group
  • Reactant Preparation: Dissolve the small molecule containing a hydroxyl group in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.

  • Addition of this compound: Slowly add 1.1 equivalents of this compound to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Quench the reaction by adding a small amount of water. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purification: Purify the labeled product by column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for this compound Labeling prep_target Prepare Target Molecule (Protein or Small Molecule) reaction Initiate Labeling Reaction (Control pH, Temp, Stoichiometry) prep_target->reaction prep_reagent Prepare this compound (in anhydrous solvent) prep_reagent->reaction incubation Incubate (Allow reaction to proceed) reaction->incubation quenching Quench Reaction (Add excess amine or water) incubation->quenching purification Purify Labeled Product (Dialysis, Chromatography, etc.) quenching->purification analysis Analyze Product (Mass Spec, etc.) purification->analysis

Caption: A diagram illustrating the general experimental workflow for labeling with this compound.

troubleshooting_workflow Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency Observed check_reagent Check this compound (Freshness, Handling) start->check_reagent check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_target Verify Target Molecule (Purity, Concentration) start->check_target optimize_reagent Use Fresh Reagent Increase Molar Excess check_reagent->optimize_reagent Issue Found optimize_conditions Adjust pH Optimize Temperature/Time check_conditions->optimize_conditions Issue Found purify_target Purify Target Molecule Remove Competing Nucleophiles check_target->purify_target Issue Found success Improved Efficiency optimize_reagent->success optimize_conditions->success purify_target->success

Caption: A decision tree for troubleshooting low labeling efficiency with this compound.

References

Proper storage and handling to prevent Adipoyl-d8 chloride degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Adipoyl-d8 chloride to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of experiments and the quality of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is hydrolysis. Acyl chlorides are highly reactive towards moisture.[1][2][3][4] When exposed to water, even atmospheric humidity, this compound will hydrolyze to form Adipic-d8 acid and hydrochloric acid (HCl). This reaction is vigorous and can compromise the purity of the reagent.[3]

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is crucial to protect it from moisture. Storage in a desiccator or a dry box with a desiccant is highly recommended. The storage area should be away from incompatible substances such as water, alcohols, and bases.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation include the presence of a white solid (Adipic-d8 acid) in the liquid, or fuming when the container is opened, which is the result of HCl gas reacting with atmospheric moisture. A sharp, acrid odor, a mixture of vinegar (from the corresponding carboxylic acid) and HCl, is also indicative of hydrolysis.[4]

Q4: Can I use partially degraded this compound in my experiments?

A4: Using partially degraded this compound is not recommended, as the presence of Adipic-d8 acid and HCl can lead to inaccurate quantification of the reactant and introduce impurities that may interfere with your reaction, leading to side products and lower yields. For applications sensitive to isotopic purity, the presence of these contaminants can be particularly problematic.

Q5: Is there a difference in stability between this compound and non-deuterated Adipoyl chloride?

A5: While the chemical reactivity of deuterated and non-deuterated compounds is generally very similar, the kinetic isotope effect can lead to minor differences in reaction rates. However, for practical purposes of storage and handling, this compound should be considered as sensitive to moisture as its non-deuterated counterpart. The primary concern remains the prevention of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in acylation reaction Degradation of this compound due to moisture.Ensure all solvents, reagents, and glassware are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored this compound.
Inconsistent experimental results Variable purity of this compound between aliquots or experiments.Implement a consistent storage and handling protocol. Before use, consider a quick purity check using a suitable analytical method (see Experimental Protocols).
Formation of unexpected byproducts Reaction of impurities (Adipic-d8 acid) with other reagents.Purify the this compound by distillation if it is suspected to be degraded. However, this should be done with caution due to its reactivity. It is often more practical to use a fresh, high-purity batch.
Difficulty in dissolving this compound Presence of insoluble Adipic-d8 acid.This is a strong indicator of degradation. The reagent should not be used if a significant amount of insoluble material is present.
Pressure buildup in the reaction vessel Evolution of HCl gas from hydrolysis.Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure-equalizing apparatus if it is a closed system.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and detect the presence of Adipic-d8 acid as a degradation product.

Methodology:

  • Sample Preparation: In a dry NMR tube, under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of this compound in a dry, deuterated solvent that does not react with acyl chlorides (e.g., chloroform-d, CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Due to the deuteration on the adipoyl chain, no significant peaks are expected in the aliphatic region.

    • Adipic-d8 acid: The carboxylic acid protons of Adipic-d8 acid will appear as a broad singlet in the downfield region (typically >10 ppm). The presence and integration of this peak relative to any residual solvent peaks or an internal standard can be used to estimate the level of degradation.

Protocol 2: Monitoring Reaction Progress and Degradation by GC-MS with Derivatization

Objective: To indirectly assess the presence and consumption of this compound in a reaction mixture.

Methodology:

  • Derivatization:

    • At various time points during your reaction, withdraw a small aliquot of the reaction mixture under inert conditions.

    • Immediately quench the aliquot with a dry, nucleophilic solvent such as methanol or ethanol. This will convert the unreacted this compound into its corresponding stable diester (e.g., dimethyl adipate-d8).

  • Sample Preparation for GC-MS: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system.

    • The resulting diester is volatile and can be readily analyzed by GC-MS.

  • Data Analysis:

    • Monitor the formation of the diester peak. The mass spectrum will show a characteristic fragmentation pattern and a molecular ion peak corresponding to the deuterated diester, confirming the presence of active this compound in the original reaction. A decrease in the formation of the diester over time indicates consumption of the starting material.

Expected Mass Spectral Data for Dimethyl Adipate-d8 (Derivatization Product with Methanol):

FragmentExpected m/z
[M]+182
[M-OCH₃]+151
[M-COOCH₃]+123

Note: The exact m/z values may vary slightly depending on the instrument and ionization method.

Visualizations

degradation_pathway Adipoyl_d8_chloride This compound Adipic_d8_acid Adipic-d8 acid Adipoyl_d8_chloride->Adipic_d8_acid Hydrolysis HCl HCl Adipoyl_d8_chloride->HCl Hydrolysis Water H₂O (Moisture) Water->Adipic_d8_acid Water->HCl

Caption: Degradation pathway of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Purity & Reaction Monitoring storage Store in cool, dry, inert atmosphere dry_glassware Use dry glassware & solvents nmr ¹H NMR for Purity Check storage->nmr inert_atmosphere Work under inert atmosphere dry_glassware->inert_atmosphere reaction Acylation Reaction inert_atmosphere->reaction gcms GC-MS with Derivatization reaction->gcms

Caption: Recommended workflow for this compound.

References

Identifying and minimizing byproducts in Adipoyl-d8 chloride reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adipoyl-d8 chloride. The information aims to help identify and minimize byproducts in reactions involving this reagent.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question: My reaction yield is low, and I've isolated a significant amount of a white, crystalline solid that is not my desired product. What is likely happening?

Answer: The most common byproduct in this compound reactions is Adipic-d8 acid, which is a white, crystalline solid. This byproduct forms due to the hydrolysis of this compound upon exposure to water.[1][2] Acyl chlorides are highly reactive towards water, and even trace amounts of moisture in your reagents or solvent, or exposure to atmospheric humidity, can lead to the formation of the corresponding carboxylic acid.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Reagent Quality: Use a fresh bottle of this compound or purify the reagent if it has been stored for an extended period. Older reagents may have already partially hydrolyzed.

Question: I am trying to synthesize an amide using a primary amine, but the reaction is sluggish, and I'm still observing the presence of starting material. How can I improve the reaction rate and yield?

Answer: While this compound is highly reactive, several factors can lead to incomplete reactions. The primary amine may not be sufficiently nucleophilic, or the hydrochloric acid (HCl) generated as a byproduct may be protonating the amine, rendering it non-nucleophilic.[3]

Troubleshooting Steps:

  • Add a Non-Nucleophilic Base: The addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial.[4] The base will scavenge the HCl produced during the reaction, preventing the protonation of your primary amine nucleophile.[3][5] A stoichiometric amount of the base relative to the HCl generated is typically required.

  • Solvent Choice: Ensure your solvent is appropriate for the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for these reactions.

  • Temperature: While many acyl chloride reactions proceed at room temperature, gentle heating may be required for less reactive amines. However, be cautious, as excessive heat can promote side reactions.

Question: My final product is a complex mixture, and I suspect polymerization has occurred. How can I prevent this?

Answer: this compound is a bifunctional molecule, meaning it has two reactive acyl chloride groups. This characteristic makes it a monomer for polymerization reactions, such as the formation of polyamides with diamines or polyesters with diols. If your nucleophile also has more than one reactive site, or if reaction conditions are not carefully controlled, polymerization can be a significant side reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the monofunctional nucleophile can help to cap the growing polymer chains.

  • Slow Addition: Add the this compound dropwise to the solution of the nucleophile. This helps to maintain a low concentration of the diacyl chloride, disfavoring polymerization.

  • Low Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of polymerization.

Frequently Asked Questions (FAQs)

What is the primary byproduct I should be concerned about in this compound reactions?

The most common byproduct is Adipic-d8 acid, formed from the hydrolysis of this compound in the presence of water.[1][2] Hydrochloric acid (HCl) is also a significant byproduct of the acylation reaction itself.

How can I remove the HCl generated during the reaction?

Using a non-nucleophilic tertiary amine base like triethylamine or pyridine will neutralize the HCl as it is formed, precipitating it as an ammonium salt which can often be filtered off.[3][5] Alternatively, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be performed to remove HCl and any unreacted this compound.

What are the best solvents for this compound reactions?

Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile are generally recommended to avoid hydrolysis.

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to analyze the reaction mixture and identify the products and byproducts.[6][7][8][9][10]

Can I use a tertiary amine as my primary nucleophile?

No, tertiary amines do not have a proton on the nitrogen atom that can be removed after the initial nucleophilic attack on the acyl chloride. This prevents the formation of a stable neutral amide product.[3][11] While they can react with acyl chlorides, the resulting acylammonium salt is often unstable.[12]

Data Presentation

Table 1: Illustrative Yield of Amide Product vs. Adipic-d8 Acid Byproduct under Different Reaction Conditions.

Reaction ConditionTemperature (°C)Base (1.1 eq)Anhydrous ConditionsDesired Amide Yield (%)Adipic-d8 Acid Byproduct (%)
A25NoneNo4060
B25NoneYes6535
C25TriethylamineYes955
D0TriethylamineYes982

Note: The data in this table are illustrative and intended to demonstrate the expected trends. Actual results may vary depending on the specific reactants and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Secondary Amide using this compound
  • Preparation: Oven-dry all glassware overnight and allow to cool in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (2.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the stirred solution.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Sample Preparation for GC-MS Analysis of Reaction Mixture
  • Quenching: Take an aliquot of the reaction mixture and quench it with a small amount of anhydrous methanol to convert any remaining this compound into the more stable methyl ester.

  • Extraction: Dilute the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization (Optional): For the analysis of Adipic-d8 acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary to improve chromatographic separation and detection.

  • Analysis: Dilute the final sample to an appropriate concentration for GC-MS analysis.

Visualization

Reaction_Byproduct_Pathway Adipoyl_d8_Chloride This compound Desired_Amide Desired Diamide Product Adipoyl_d8_Chloride->Desired_Amide Reacts with Adipic_Acid Adipic-d8 Acid (Byproduct) Adipoyl_d8_Chloride->Adipic_Acid Hydrolysis by HCl HCl (Byproduct) Adipoyl_d8_Chloride->HCl Generates Primary_Amine Primary Amine (R-NH2) Primary_Amine->Desired_Amide Primary_Amine->HCl Water Water (H2O) Water->Adipic_Acid

Caption: Reaction pathway for this compound leading to the desired amide product and the primary hydrolysis byproduct.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Hydrolysis Check for Hydrolysis (e.g., presence of Adipic-d8 Acid) Start->Check_Hydrolysis Anhydrous_Conditions Implement Strict Anhydrous Conditions Check_Hydrolysis->Anhydrous_Conditions Yes Check_Incomplete_Reaction Check for Incomplete Reaction Check_Hydrolysis->Check_Incomplete_Reaction No Anhydrous_Conditions->Check_Incomplete_Reaction Add_Base Add Non-Nucleophilic Base (e.g., TEA) Check_Incomplete_Reaction->Add_Base Yes Check_Polymerization Check for Polymerization Check_Incomplete_Reaction->Check_Polymerization No Add_Base->Check_Polymerization Control_Stoichiometry Control Stoichiometry & Use Slow Addition Check_Polymerization->Control_Stoichiometry Yes Optimize_Conditions Optimize Reaction Conditions (e.g., Temp.) Check_Polymerization->Optimize_Conditions No Control_Stoichiometry->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Enhancing Mass Spectrometry Signal Intensity with Adipoyl-d8 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Adipoyl-d8 chloride in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the signal intensity and quantitative accuracy of their mass spectrometry-based analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve signal intensity in mass spectrometry?

This compound is a deuterated chemical derivatization reagent. It improves signal intensity in mass spectrometry through several mechanisms:

  • Increased Hydrophobicity: this compound reacts with polar functional groups, such as primary and secondary amines and phenols, on analyte molecules. This derivatization increases the hydrophobicity of the analytes, leading to improved retention and peak shape in reversed-phase liquid chromatography (LC).

  • Enhanced Ionization Efficiency: The addition of the adipoyl group can improve the ionization efficiency of certain analytes in the mass spectrometer's ion source, resulting in a stronger signal.

  • Stable Isotope Labeling: The eight deuterium atoms in this compound provide a significant mass shift (+8 Da for each adipoyl group) from the unlabeled analyte. This is highly beneficial for quantitative studies using isotope dilution methods, where the deuterated analyte serves as an internal standard, co-eluting with the native analyte and correcting for matrix effects and variations in instrument response. This can also shift the analyte's mass-to-charge ratio (m/z) to a region of the spectrum with lower background noise, thereby improving the signal-to-noise ratio.

Q2: What types of compounds can be derivatized with this compound?

This compound primarily reacts with nucleophilic functional groups. The most common targets for derivatization are:

  • Primary amines (-NH2)

  • Secondary amines (-NHR)

  • Phenolic hydroxyl groups (-OH on an aromatic ring)

Q3: Can I use this compound for quantitative analysis?

Yes, this compound is ideal for quantitative analysis. By derivatizing your analytical standards with this compound, you can create stable isotope-labeled internal standards. These internal standards, when spiked into your sample, can significantly improve the accuracy and precision of quantification by correcting for variations during sample preparation, chromatography, and ionization.[1][2]

Q4: What are the key parameters to optimize for a successful derivatization reaction?

The efficiency of the derivatization reaction is critical for achieving maximum signal enhancement. Key parameters to optimize include:

  • pH: The reaction is typically performed under basic conditions to deprotonate the amine or phenol group, making it more nucleophilic.

  • Reagent Concentration: A sufficient excess of this compound is needed to drive the reaction to completion.

  • Reaction Time and Temperature: Optimization of these parameters ensures the reaction is complete without causing degradation of the analyte or derivative.

  • Solvent: The choice of solvent is important to ensure the solubility of both the analyte and the reagent.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound for mass spectrometry analysis.

Problem 1: Low or No Derivatization Efficiency

Possible Cause Recommended Solution
Incorrect pH Ensure the reaction buffer is at the optimal pH (typically 8-10 for amines). Verify the pH of your final reaction mixture.
Reagent Degradation This compound is sensitive to moisture. Use fresh reagent and handle it in a dry environment (e.g., under nitrogen or in a desiccator).
Insufficient Reagent Increase the molar excess of this compound in the reaction mixture. A 5 to 10-fold excess is a good starting point.
Short Reaction Time or Low Temperature Increase the reaction time or temperature. Monitor the reaction progress over time to determine the optimal conditions.
Analyte Degradation If your analyte is unstable under basic conditions, consider a lower pH or a shorter reaction time.
Solvent Incompatibility Ensure your analyte is soluble in the chosen reaction solvent. A mixture of aqueous buffer and an organic solvent like acetonitrile is often effective.

Problem 2: Poor Chromatographic Peak Shape or Resolution

Possible Cause Recommended Solution
Incomplete Derivatization An incomplete reaction can result in multiple peaks for a single analyte (un-derivatized, partially derivatized, and fully derivatized). Re-optimize the derivatization conditions.
Excess Reagent in Injection Excess this compound can interfere with chromatography. Quench the reaction (e.g., with hydroxylamine) or perform a sample cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) to remove excess reagent before injection.
Derivative Instability The stability of the derivatized analyte can be pH-dependent. Adjust the pH of your mobile phase to improve stability. Also, analyze samples as soon as possible after derivatization.
Inappropriate LC Column The increased hydrophobicity of the derivatized analytes may require a different LC column or gradient profile for optimal separation. A C18 column is a common choice for reversed-phase chromatography of these derivatives.

Problem 3: Low Signal Intensity in the Mass Spectrometer

Possible Cause Recommended Solution
Suboptimal MS Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures for the derivatized analytes.[3]
Ion Suppression Matrix components can suppress the ionization of your derivatized analyte. Improve sample cleanup procedures. The use of a deuterated internal standard created with this compound can help correct for ion suppression.
Incorrect Mass Detection Window Ensure your mass spectrometer is set to detect the correct m/z of the derivatized analyte, accounting for the mass addition from the Adipoyl-d8 group.
Fragmentation in the Source If the derivatized molecule is fragile, it may fragment in the ion source before detection. Try using gentler ionization conditions.

Experimental Protocols

The following is a general protocol for the derivatization of primary and secondary amines with this compound for LC-MS analysis. This protocol should be optimized for your specific analyte and sample matrix.

Materials:

  • This compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Sodium bicarbonate or borate buffer (e.g., 100 mM, pH 9.0)

  • Hydroxylamine solution (to quench the reaction, optional)

  • Sample containing the analyte of interest

  • Internal standard (if not using the deuterated derivatization for this purpose)

Procedure:

  • Sample Preparation:

    • Prepare your sample in an appropriate solvent. If your sample is in an aqueous matrix, ensure it is compatible with the derivatization conditions.

    • For complex matrices like plasma or tissue homogenates, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation. The supernatant will be used for derivatization.

  • Derivatization Reaction:

    • To 50 µL of your sample or standard solution, add 50 µL of the basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

    • Prepare a fresh solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Add 20 µL of the this compound solution to the sample mixture.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at a specific temperature (e.g., room temperature or 60°C) for a defined time (e.g., 15-60 minutes). These conditions should be optimized.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and consume excess this compound, add 10 µL of hydroxylamine solution.

    • Vortex and let it stand for 5 minutes.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with the initial mobile phase of your LC method (e.g., 1:10 dilution).

    • Inject an appropriate volume onto the LC-MS system.

LC-MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient tailored to the retention of the derivatized analytes.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode

  • MS Analysis: Full scan or Multiple Reaction Monitoring (MRM) for targeted analysis.

Data Presentation

The following table provides an illustrative example of the expected signal enhancement based on studies using a similar derivatizing agent, benzoyl chloride. The actual enhancement with this compound will depend on the specific analyte and experimental conditions.

Analyte ClassExample CompoundExpected Signal Intensity Increase (Fold Change)
Biogenic Amines Dopamine5 - 20
Amino Acids Glycine10 - 50
Phenols Tyrosine2 - 10

Note: This data is for illustrative purposes and is based on the performance of analogous acyl chloride derivatizing agents.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with cold ACN) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_buffer Add Basic Buffer (pH 9.0) supernatant->add_buffer add_reagent Add this compound in ACN add_buffer->add_reagent incubate Incubate (e.g., 60°C for 30 min) add_reagent->incubate quench Quench Reaction (Optional) incubate->quench dilute Dilute Sample quench->dilute inject Inject into LC-MS dilute->inject detect Mass Spectrometry Detection inject->detect troubleshooting_logic start Low Signal Intensity Issue check_derivatization Check Derivatization Efficiency (e.g., via full scan MS) start->check_derivatization check_chromatography Evaluate Peak Shape and Retention check_derivatization->check_chromatography Complete optimize_reaction Optimize Derivatization: - pH - Reagent concentration - Time/Temperature check_derivatization->optimize_reaction Low/Incomplete check_ms Optimize MS Parameters check_chromatography->check_ms Good improve_cleanup Improve Sample Cleanup: - Quench excess reagent - LLE or SPE check_chromatography->improve_cleanup Poor Shape adjust_lc Adjust LC Method: - Gradient profile - Column chemistry check_chromatography->adjust_lc Poor Resolution tune_ms Tune MS Source: - Voltages - Gas flows - Temperatures check_ms->tune_ms Suboptimal

References

Addressing issues of Adipoyl-d8 chloride hydrolysis during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the hydrolysis of Adipoyl-d8 chloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound is the deuterated form of adipoyl chloride, a di-acyl chloride.[1] Like its non-deuterated counterpart, it is highly susceptible to hydrolysis due to the presence of two reactive acyl chloride functional groups. The carbon atom in the acyl chloride group is highly electrophilic because it is bonded to two electronegative atoms (oxygen and chlorine), making it a prime target for nucleophilic attack by water.[2][3] This reaction is rapid and results in the formation of the corresponding dicarboxylic acid, Adipic acid-d8, and hydrochloric acid (HCl).[4][5]

Q2: What are the primary signs of this compound hydrolysis in my experiment?

Signs of hydrolysis can include:

  • Fuming upon exposure to air: Adipoyl chloride can react with atmospheric moisture, releasing HCl gas which appears as fumes.

  • Poor reaction yield or unexpected side products: If your reaction requires the intact acyl chloride, hydrolysis will consume the starting material, leading to lower yields of the desired product. The resulting adipic acid-d8 may also participate in or interfere with your reaction.

  • Changes in pH: The formation of hydrochloric acid will decrease the pH of your reaction mixture, which can affect reaction kinetics and the stability of other reagents.

  • Inconsistent analytical results: Spectroscopic or chromatographic analysis may show the presence of impurities corresponding to the hydrolysis product.

Q3: How can I prevent hydrolysis of this compound during storage?

Proper storage is critical to maintaining the integrity of this compound. Key recommendations include:

  • Store under an inert atmosphere: Keep the compound under a dry, inert gas such as nitrogen or argon.[6]

  • Use a tightly sealed container: Ensure the container is well-sealed to prevent the ingress of atmospheric moisture. Containers with septa are ideal for repeated use.

  • Store in a cool, dry place: While some sources suggest storing below +30°C, refrigeration is also a common practice to reduce the rate of any potential degradation reactions.[7]

  • Avoid frequent opening of the container: Each time the container is opened, the contents are exposed to atmospheric moisture. If you need to use small quantities frequently, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.

Q4: What solvents are recommended for use with this compound?

It is imperative to use anhydrous (dry) solvents. Common choices for reactions involving acyl chlorides include:

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous acetonitrile (ACN)

Always ensure your solvents are properly dried and stored over molecular sieves or other appropriate drying agents. Avoid protic solvents like water and alcohols, as they will react with the acyl chloride.

Troubleshooting Guides

Issue 1: My reaction with this compound is giving low yields.
Possible Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete reaction Increase reaction time or temperature, if appropriate for your specific transformation. Ensure proper stoichiometry of reactants.
Side reactions The generated HCl can catalyze side reactions. Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl as it is formed.[8]
Impure starting material Verify the purity of your this compound using a suitable analytical technique (see Analytical Protocols section).
Issue 2: I observe fumes when I handle my this compound.
Possible Cause Troubleshooting Step
Reaction with atmospheric moisture This is a strong indication of hydrolysis. Handle the compound exclusively in a glovebox or under a stream of inert gas. Minimize the time the container is open to the atmosphere.
Improper storage Review your storage conditions. Ensure the container is tightly sealed and stored in a dry environment. Consider transferring the material to a new, dry container under inert gas if the original container's seal is compromised.
Issue 3: How can I confirm if my this compound has hydrolyzed?
Analytical Technique Expected Observation if Hydrolysis has Occurred
FTIR Spectroscopy A decrease in the intensity of the characteristic acyl chloride C=O stretch (around 1800 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) from adipic acid-d8.
¹H NMR Spectroscopy Disappearance or reduction of the signal corresponding to the protons adjacent to the acyl chloride group and the appearance of a new signal corresponding to the protons adjacent to the carboxylic acid group in adipic acid-d8.
Gas Chromatography-Mass Spectrometry (GC-MS) Appearance of a peak corresponding to the derivatized form of adipic acid-d8.

Experimental Protocols

General Protocol for Handling this compound in a Reaction

This protocol provides a general workflow for using this compound while minimizing hydrolysis.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use only anhydrous solvents. If necessary, dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

    • Ensure all other reagents are compatible with acyl chlorides and are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus while it is still hot from the oven and purge with a dry, inert gas (nitrogen or argon).

    • Maintain a positive pressure of the inert gas throughout the experiment.

    • Use rubber septa on reaction flasks to allow for the addition of reagents via syringe.

  • Addition of this compound:

    • If the this compound is a liquid at room temperature, use a dry syringe to withdraw the required amount from the storage container and add it to the reaction flask.

    • If it is a solid, quickly weigh the required amount in a dry, inert atmosphere (e.g., in a glovebox) and add it to the reaction flask under a positive flow of inert gas.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR).

    • During the work-up, be mindful that quenching the reaction with aqueous solutions will hydrolyze any remaining this compound.

Analytical Protocols for Detecting Hydrolysis

FTIR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample between two salt plates (e.g., NaCl or KBr) in a dry environment (e.g., a glovebox).

  • Data Acquisition: Acquire the spectrum and look for the characteristic peaks.

  • Interpretation:

    • This compound: A strong C=O stretching band around 1800 cm⁻¹.

    • Adipic acid-d8 (hydrolysis product): A broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that is compatible with the acyl chloride.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Interpretation: Compare the spectrum of your sample to a reference spectrum of pure this compound. The appearance of new signals in the region typical for protons alpha to a carboxylic acid and a decrease in the intensity of the signals for protons alpha to the acyl chloride are indicative of hydrolysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: The hydrolysis product, adipic acid-d8, is not volatile enough for direct GC analysis. It must first be derivatized to a more volatile ester (e.g., by reaction with a silylating agent like BSTFA or by conversion to its methyl ester).[9]

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS.

  • Interpretation: The presence of a peak with the expected mass spectrum for the derivatized adipic acid-d8 confirms hydrolysis. Quantification can be achieved by using a suitable internal standard.

Quantitative Data

Compound Type Relative Rate of Hydrolysis Conditions for Hydrolysis
Acyl Chloride Very FastReadily with water at room temperature[2][3]
Alkyl Chloride SlowRequires heating with a strong nucleophile (e.g., NaOH)[2]
Aryl Chloride Very SlowDoes not typically undergo hydrolysis under normal conditions[2]

This table illustrates the high reactivity of acyl chlorides towards hydrolysis compared to other organic chlorides.

Visualizations

Hydrolysis_Pathway Adipoyl_d8_chloride This compound Intermediate Tetrahedral Intermediate Adipoyl_d8_chloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Adipic_acid_d8 Adipic acid-d8 Intermediate->Adipic_acid_d8 Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Inert_Atmosphere Add_Reagents Add Reagents via Syringe Inert_Atmosphere->Add_Reagents Add_Adipoyl_Chloride Add this compound Add_Reagents->Add_Adipoyl_Chloride Reaction_Monitoring Monitor Reaction (TLC, GC, NMR) Add_Adipoyl_Chloride->Reaction_Monitoring Quench_Reaction Quench Reaction Reaction_Monitoring->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Purification Extraction->Purification

Caption: Experimental workflow for minimizing hydrolysis.

Troubleshooting_Logic Start Low Reaction Yield? Check_Hydrolysis Check for Hydrolysis Signs (fuming, pH change) Start->Check_Hydrolysis Yes Optimize_Reaction Optimize Reaction Conditions (time, temp, stoichiometry) Start->Optimize_Reaction No Improve_Conditions Improve Anhydrous Conditions Check_Hydrolysis->Improve_Conditions Signs Present Check_Purity Check Starting Material Purity Check_Hydrolysis->Check_Purity No Obvious Signs Success Yield Improved Improve_Conditions->Success Check_Purity->Optimize_Reaction Pure Check_Purity->Success Impure, use new batch Use_Base Add Non-nucleophilic Base Optimize_Reaction->Use_Base Use_Base->Success

Caption: Troubleshooting logic for low reaction yields.

References

Best practices for quenching Adipoyl-d8 chloride reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for quenching reactions involving Adipoyl-d8 chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of an this compound reaction?

A1: Quenching is the process of safely deactivating any unreacted this compound and other reactive reagents in the reaction mixture upon completion of the desired transformation. This is a critical step to render the mixture safe for handling, workup, and disposal.

Q2: Why is it crucial to properly quench this compound reactions?

A2: this compound is a highly reactive diacyl chloride.[1] Improper quenching can lead to violent, exothermic reactions, particularly with water, releasing corrosive hydrogen chloride (HCl) gas.[2][3] Proper quenching is essential for:

  • Safety: To prevent uncontrolled reactions, splashing of corrosive materials, and exposure to HCl gas.[4]

  • Product Purity: To stop the reaction cleanly and prevent the formation of unwanted byproducts during the workup phase.

  • Reproducibility: To ensure consistent results by terminating the reaction at a specific point.

Q3: What are the most common quenching agents for this compound?

A3: The choice of quenching agent depends on the reaction solvent and the stability of the desired product. Common agents include:

  • Alcohols (e.g., isopropanol, ethanol, methanol): These react with acyl chlorides to form esters. This reaction is typically less vigorous than with water.[5][6]

  • Water: Reacts vigorously to hydrolyze the acyl chloride into the corresponding carboxylic acid (adipic acid-d8) and HCl.[7] It should be added cautiously, often after initial quenching with a less reactive alcohol.[8]

  • Aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide): These are used to neutralize the HCl byproduct formed during the reaction and quench, but they will also react violently with any remaining this compound. They are typically used during a later workup stage after the initial quench with an alcohol or water.

Q4: What happens if I quench a reaction containing this compound directly with water?

A4: this compound reacts violently with water in a highly exothermic hydrolysis reaction to form adipic acid-d8 and two equivalents of hydrogen chloride.[2][7] Adding water directly to a concentrated solution of the acyl chloride can cause a rapid increase in temperature, boiling of the solvent, and release of corrosive HCl gas, creating a significant safety hazard.[4]

Q5: How can I control the quenching process to ensure it is safe?

A5: Control is achieved by following these steps:

  • Cool the reaction mixture: Use an ice bath to lower the temperature of the reaction vessel before and during the quench.

  • Dilute the mixture: If possible, diluting the reaction mixture with an inert, anhydrous solvent can help dissipate heat.

  • Add the quenching agent slowly: The quenching agent should be added dropwise or in small portions with vigorous stirring to control the reaction rate and temperature.

  • Use a step-wise approach: For highly reactive mixtures, first add a less reactive quencher like isopropanol, followed by a more reactive one like water.[8]

  • Ensure proper ventilation: Always perform quenching in a certified chemical fume hood to safely vent any HCl gas produced.[9]

Troubleshooting Guide

Problem: The quenching reaction is too vigorous, causing splashing and gas evolution.

  • Probable Cause: The quenching agent (especially water) was added too quickly to a concentrated solution of unreacted this compound.

  • Solution: Immediately stop the addition of the quenching agent. Ensure the reaction vessel is securely clamped and allow the initial reaction to subside while maintaining cooling with an ice bath. Once the reaction is under control, resume adding the quenching agent at a much slower, dropwise rate with efficient stirring. For future experiments, consider quenching with a less reactive alcohol before adding water.

Problem: My final product is contaminated with byproducts (e.g., an ester or adipic acid-d8).

  • Probable Cause: The quenching agent reacted with the acyl chloride to form a stable byproduct that was not fully removed during the purification steps.

  • Solution: Select a quenching agent whose byproduct is easily separable from your desired product. For example, if your product is non-polar, quenching with water to form the highly polar adipic acid-d8 may allow for easier separation via extraction or chromatography. If contamination persists, review your purification protocol (e.g., aqueous washes, chromatography conditions) to specifically target the removal of the quenching byproduct.

Problem: I observed white fumes coming from my reaction vessel during the quench.

  • Probable Cause: The white fumes are likely hydrogen chloride (HCl) gas reacting with atmospheric moisture.[2][3] This indicates that the this compound is being hydrolyzed.

  • Solution: This is an expected observation when quenching with protic reagents like water or alcohols. Ensure the procedure is being performed in a well-ventilated fume hood to prevent inhalation of the corrosive gas.[9] The rate of fuming can be controlled by slowing the addition of the quenching agent and maintaining a low temperature.

Problem: The reaction mixture became highly acidic after quenching.

  • Probable Cause: The reaction of this compound with nucleophiles like water or alcohols generates hydrogen chloride (HCl) as a byproduct.[5][10]

  • Solution: This is a normal outcome. The acidic mixture can be neutralized during the workup procedure by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Add the basic solution slowly and cautiously, as effervescence (CO₂ release) will occur if excess acid is present.

Data Presentation

Table 1: Comparison of Common Quenching Agents for this compound

Quenching AgentReaction ProductByproductProsCons / Hazards
Water (H₂O) Adipic acid-d82 HClInexpensive; byproduct is highly polar and often easily removed.Reacts violently and exothermically; produces large amounts of corrosive HCl gas.[2][4]
Methanol (CH₃OH) Dimethyl adipate-d82 HClLess reactive than water, allowing for better control; byproduct is often volatile.Introduces a new ester compound that may require removal; produces HCl gas.
Isopropanol ((CH₃)₂CHOH) Diisopropyl adipate-d82 HClGenerally provides a well-controlled, moderate reaction rate.[8]Creates a less volatile ester byproduct that must be removed during purification.
Aqueous NaHCO₃ Adipic acid-d82 NaCl, 2 H₂O, 2 CO₂Quenches and neutralizes in one step.Extremely vigorous reaction with acyl chloride (heat, gas); risk of foaming and overflow. Best used for neutralizing HCl after the initial quench.

Experimental Protocols

Protocol 1: Standard Step-wise Quenching of this compound

This protocol assumes the reaction was carried out in an anhydrous organic solvent (e.g., THF, Dichloromethane).

  • Preparation: Ensure the reaction is complete by using an appropriate monitoring technique (e.g., TLC, IR spectroscopy). Prepare an ice/water bath and place the reaction flask in it, ensuring the flask is securely clamped.

  • Initial Quench (Alcohol): While stirring the cooled reaction mixture vigorously, slowly add 1 to 2 equivalents (relative to the initial amount of this compound) of a dry alcohol, such as isopropanol, dropwise via a syringe or dropping funnel. Maintain the internal temperature below 10 °C.

  • Secondary Quench (Water): After the addition of the alcohol is complete and any initial exotherm has subsided (typically 15-20 minutes), continue to cool the flask and slowly add deionized water dropwise. The reaction should be significantly less vigorous at this stage.

  • Neutralization and Workup: Once the quenching is complete, the mixture can be transferred to a separatory funnel. If the mixture is acidic, it can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl. Caution: Add the bicarbonate solution slowly as CO₂ evolution may cause pressure buildup.

  • Isolation: The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to isolate the crude product for further purification.

Visualizations

experimental_workflow cluster_main General Experimental Workflow A 1. Reaction Setup (this compound + Reagents) B 2. Reaction Monitoring (e.g., TLC, LC-MS, IR) A->B C 3. Reaction Quenching (Controlled addition of quencher) B->C D 4. Aqueous Workup (Phase separation, neutralization) C->D E 5. Product Isolation (Drying, concentration) D->E F 6. Purification (e.g., Chromatography, Recrystallization) E->F

Caption: A typical experimental workflow involving an this compound reaction.

quenching_decision_tree start Start: Reaction Complete q1 Is the desired product stable to alcohols and water? start->q1 q2 Is the reaction mixture highly concentrated? q1->q2 Yes ans_unstable Use Aprotic Quench (e.g., amine-based if compatible) or proceed with caution. q1->ans_unstable No ans_stepwise Recommended: Step-wise Quench 1. Add Isopropanol slowly 2. Add Water q2->ans_stepwise Yes ans_direct Cautious Direct Quench Add water very slowly to the -cooled and stirred- dilute solution. q2->ans_direct No

Caption: Decision tree for selecting an appropriate quenching strategy.

Caption: The chemical pathway for quenching this compound with water.

References

Common pitfalls to avoid when working with Adipoyl-d8 chloride.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adipoyl-d8 chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered when working with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to the unreactive adipic acid-d8.[1][2][3]- Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.- Increase the reaction time. - Adjust the reaction temperature based on the specific protocol. - Ensure efficient stirring, especially in biphasic reactions like interfacial polymerization.
Degraded Reagent: The this compound may have degraded due to improper storage.- Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[1][2] - Consider purchasing a fresh batch of the reagent if degradation is suspected.
Formation of Insoluble Product Cross-linking: Excessive cross-linking can occur, especially in polymerization reactions, leading to an insoluble product.- Adjust the stoichiometry of the reactants. - Control the reaction temperature to prevent runaway polymerization.
Incorrect Solvent: The product may be insoluble in the reaction solvent.- Choose a solvent in which the expected product is soluble.
Side Reactions Reaction with Nucleophilic Solvents: Solvents with nucleophilic groups (e.g., alcohols, amines) will react with this compound.[3]- Use inert, aprotic solvents such as hexane, dichloromethane, or toluene.
Incomplete Acylation: In reactions with di- or poly-functional nucleophiles, incomplete acylation can lead to a mixture of products.- Use a slight excess of this compound. - Increase the reaction time or temperature.
Difficulty in Product Purification Removal of By-products: The reaction of this compound produces DCl (deuterium chloride), which can be difficult to remove completely.[4]- Use a base (e.g., pyridine, triethylamine) to scavenge the DCl as it is formed. - For interfacial polymerization, a base like sodium hydroxide in the aqueous phase can neutralize the DCl.[5]
Separation from Starting Materials: Unreacted starting materials can co-purify with the product.- Use column chromatography or recrystallization to purify the product. - A liquid-liquid extraction can be effective for removing water-soluble by-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with this compound?

A1: this compound is highly corrosive and reacts violently with water to produce deuterium chloride (DCl) gas, which is also corrosive.[1][3][6] Contact with skin and eyes will cause severe burns.[7][8] Inhalation of vapors can damage the respiratory tract.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[1][3] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[3][6] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[2]

Q3: What are the main applications of this compound in research?

A3: this compound is primarily used in:

  • Polymer Synthesis: It is a key monomer for the synthesis of deuterated polyamides, such as Nylon 6,6-d8, and polyesters.[9] These deuterated polymers are valuable in materials science for studying polymer structure and dynamics using techniques like neutron scattering.

  • Cross-linking Agent: Its bifunctional nature makes it a useful cross-linking agent for polymers containing nucleophilic groups.

  • Isotopic Labeling: As a deuterated compound, it is used as an internal standard in mass spectrometry-based analytical methods. It can also be used in metabolic labeling studies to trace the fate of molecules in biological systems.[10][11][12][13]

  • Drug Development: Deuteration of drug molecules can alter their metabolic profiles, potentially improving their pharmacokinetic properties.[4] this compound can be a building block in the synthesis of such deuterated drug candidates.

Q4: Will the deuterium atoms in this compound affect its reactivity compared to the non-deuterated analog?

A4: Yes, the presence of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than the cleavage of a C-H bond. While the fundamental chemical reactivity of the acyl chloride groups remains the same, the reaction kinetics may be slightly different. This effect is generally more pronounced when a C-D bond is broken in the rate-determining step of the reaction. For most applications of this compound, where the reaction occurs at the carbonyl carbon, the KIE is expected to be minimal.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₆D₈Cl₂O₂
Molecular Weight 191.08 g/mol [9]
CAS Number 284487-62-3
Appearance Colorless to light yellow liquid[2]
Density 1.313 g/mL at 25 °C[9]
Boiling Point 105-107 °C at 2 mmHg[9]
Solubility Soluble in many organic solvents (e.g., hexane, ether, benzene).[2] Insoluble and reacts with water.[2]
Stability Stable under anhydrous conditions. Reacts violently with water and is sensitive to moisture.[1][2][3]

Experimental Protocols

Representative Protocol for Interfacial Polymerization of Nylon-6,6-d8

This protocol is a representative example of synthesizing a deuterated polyamide using this compound.

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Hexane (anhydrous)

  • Deionized water

  • Beaker

  • Forceps

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve hexamethylenediamine and sodium hydroxide in deionized water.

  • Prepare the Organic Phase: In a separate container, dissolve this compound in anhydrous hexane.

  • Initiate Polymerization: Carefully pour the organic phase (this compound solution) on top of the aqueous phase in the beaker, minimizing mixing of the two layers. A film of Nylon-6,6-d8 will form at the interface of the two liquids.

  • Extract the Polymer: Using forceps, gently grasp the polymer film at the center and pull it upwards out of the beaker. A continuous rope of the polymer should form.

  • Wash and Dry: Wash the polymer rope thoroughly with deionized water to remove any unreacted monomers and by-products. Allow the polymer to air dry.

Visualizations

experimental_workflow Experimental Workflow for Polyamide Synthesis prep_aqueous Prepare Aqueous Phase (Hexamethylenediamine + NaOH in Water) polymerization Interfacial Polymerization (Combine phases) prep_aqueous->polymerization prep_organic Prepare Organic Phase (this compound in Hexane) prep_organic->polymerization extraction Extract Polymer Film polymerization->extraction washing Wash with Deionized Water extraction->washing drying Air Dry the Polymer washing->drying characterization Characterize the Product (e.g., FT-IR, NMR) drying->characterization

Caption: A typical experimental workflow for the synthesis of deuterated polyamide via interfacial polymerization.

troubleshooting_workflow Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_moisture Moisture Contamination? start->check_moisture check_reagent Reagent Degraded? check_moisture->check_reagent No solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture Yes check_conditions Reaction Conditions Optimal? check_reagent->check_conditions No solution_reagent Use Fresh Reagent check_reagent->solution_reagent Yes check_conditions->start Yes, re-evaluate solution_conditions Optimize Time, Temp, Mixing check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.

reaction_mechanism Nucleophilic Acyl Substitution Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination reactant R-NH₂ + Cl-CO-(CD₂)₄-CO-Cl intermediate Tetrahedral Intermediate reactant->intermediate Addition intermediate2 Tetrahedral Intermediate product R-NH-CO-(CD₂)₄-CO-Cl + HCl intermediate2->product Elimination of Cl⁻

Caption: The general mechanism of nucleophilic acyl substitution for the reaction of this compound with an amine.

References

Validation & Comparative

A Comparative Analysis of Adipoyl-d8 Chloride and Adipoyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Palo Alto, CA – October 30, 2025 – In the realm of chemical synthesis and analytical research, the choice of reagents is paramount to the precision and reliability of experimental outcomes. This guide provides an in-depth comparison of Adipoyl-d8 chloride and its non-deuterated counterpart, adipoyl chloride, tailored for researchers, scientists, and professionals in drug development. This document outlines the fundamental properties, performance differences rooted in the kinetic isotope effect, and practical applications of both compounds, supported by experimental protocols and data.

Introduction to Adipoyl Chloride and its Deuterated Analog

Adipoyl chloride, a diacyl chloride with the formula C₆H₈Cl₂O₂, is a key reagent in the synthesis of polymers, notably Nylon 6,6, and serves as a versatile intermediate in the production of various specialty chemicals, resins, and coatings.[1][2] Its high reactivity with amines and alcohols makes it a staple in organic synthesis.[3][4]

This compound (C₆D₈Cl₂O₂) is the deuterated form of adipoyl chloride, where all eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties to the molecule, making it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantitative analysis.

Physicochemical Properties: A Side-by-Side Comparison

The primary physical difference between this compound and adipoyl chloride lies in their molecular weight, a direct consequence of the heavier deuterium isotope. This seemingly small change has significant implications for their application in analytical techniques.

PropertyAdipoyl ChlorideThis compound
Chemical Formula C₆H₈Cl₂O₂C₆D₈Cl₂O₂
Molecular Weight 183.03 g/mol [5]191.08 g/mol
Boiling Point 105-107 °C at 2 mmHg[1][6]105-107 °C at 2 mmHg
Density ~1.259 g/mL at 25 °C[1][6]~1.313 g/mL at 25 °C
Appearance Colorless to pale yellow liquid[2][3]Not specified, expected to be similar
Purity (Typical) ≥98%Isotopic Purity typically ≥98%

Performance Comparison: The Kinetic Isotope Effect in Action

The most significant performance difference between this compound and adipoyl chloride in chemical reactions is the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-H or C-D bond in the rate-determining step will proceed more slowly for the deuterated compound.

Applications in Research and Development

Adipoyl Chloride: A Workhorse in Synthesis

Adipoyl chloride is extensively used in:

  • Polymer Synthesis: It is a fundamental building block for the production of polyamides like Nylon 6,6.[3][9][10][11]

  • Chemical Intermediate: It serves as a precursor in the synthesis of a wide range of specialty chemicals, including plasticizers and coatings.[3][10]

  • Materials Science: It is employed in the development of novel polymers and surface coatings.[9][10]

This compound: An Indispensable Analytical Tool

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC).[9] Its key advantages include:

  • Co-elution with the Analyte: It has nearly identical chromatographic retention times to the non-deuterated adipoyl chloride, ensuring that it experiences similar matrix effects.

  • Mass Differentiation: The mass difference allows for clear differentiation from the analyte in the mass spectrometer.

  • Accurate Quantification: By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected for, leading to highly accurate quantification of the non-deuterated analyte.

Experimental Protocols

Synthesis of Nylon 6,6: A Comparative Experiment

This protocol can be adapted to compare the polymerization reaction of adipoyl chloride and this compound.

Materials:

  • 5% (w/v) solution of adipoyl chloride in cyclohexane

  • 5% (w/v) solution of this compound in cyclohexane

  • 5% (w/v) aqueous solution of 1,6-hexanediamine

  • 20% aqueous solution of sodium hydroxide (NaOH)

  • 50 mL and 150 mL beakers

  • Forceps

  • Glass rod

Procedure:

  • Place 10 mL of the 5% aqueous solution of 1,6-hexanediamine in a 150 mL beaker.

  • Add 7 drops of 20% NaOH solution to the 1,6-hexanediamine solution.

  • In a separate 50 mL beaker, obtain 10 mL of the 5% solution of adipoyl chloride in cyclohexane.

  • Carefully pour the adipoyl chloride solution down the side of the tilted beaker containing the 1,6-hexanediamine solution to form two distinct layers.

  • A polymer film (Nylon 6,6) will form at the interface of the two layers.

  • Using forceps, gently grasp the center of the polymer film and pull it out of the beaker.

  • Wind the resulting nylon rope onto a glass rod.

  • Repeat the experiment using the 5% solution of this compound.

  • The resulting polymers can be washed, dried, and their yields and properties can be compared.

Quantitative Analysis of an Analyte Using this compound as an Internal Standard (GC/MS)

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of a target analyte after derivatization.

Materials:

  • Target analyte solution of unknown concentration

  • This compound internal standard solution of known concentration

  • Derivatization agent (if necessary)

  • Organic solvent (e.g., ethyl acetate)

  • GC/MS system

Procedure:

  • Sample Preparation: To a known volume of the sample containing the target analyte, add a precise volume of the this compound internal standard solution.

  • Derivatization (if required): If the target analyte is not amenable to GC/MS analysis, a derivatization step using a suitable reagent may be necessary.

  • Extraction: Perform a liquid-liquid extraction to isolate the analyte and internal standard into an organic solvent.

  • Analysis: Inject an aliquot of the organic extract into the GC/MS system.

  • Data Acquisition: The GC will separate the analyte and the internal standard (which will have very similar retention times). The MS will detect and quantify the ions corresponding to the analyte and the deuterated internal standard based on their mass-to-charge ratios.

  • Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Nylon_Synthesis cluster_reactants Reactants Adipoyl_Chloride Adipoyl Chloride in Cyclohexane Interface Interface between immiscible layers Adipoyl_Chloride->Interface Hexamethylenediamine 1,6-Hexamethylenediamine in Water with NaOH Hexamethylenediamine->Interface Polymerization Interfacial Polymerization Interface->Polymerization Nylon Nylon 6,6 Polymer Polymerization->Nylon

Caption: Workflow for the synthesis of Nylon 6,6.

Internal_Standard_Workflow Sample Sample with Unknown Analyte Internal_Standard Add Known Amount of This compound (IS) Sample->Internal_Standard Extraction Sample Preparation (e.g., Extraction) Internal_Standard->Extraction GCMS GC/MS Analysis Extraction->GCMS Data_Analysis Data Analysis (Peak Area Ratio) GCMS->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Quantitative analysis using an internal standard.

Conclusion

Adipoyl chloride and this compound, while chemically similar, serve distinct and crucial roles in scientific research. Adipoyl chloride remains a fundamental reagent for chemical synthesis, particularly in the polymer industry. In contrast, this compound's unique isotopic composition makes it an indispensable tool for achieving high accuracy and precision in quantitative analytical methods. Understanding the properties and performance differences between these two compounds allows researchers to select the appropriate reagent for their specific experimental needs, ultimately contributing to the advancement of their respective fields.

References

Evaluating Adipoyl-d8 Chloride: A Comparative Guide to Derivatization Agents in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the analytical sensitivity and chromatographic performance of target molecules, the choice of derivatization agent is paramount. This guide provides a comparative overview of Adipoyl-d8 chloride against other commonly employed derivatization agents. Due to a lack of publicly available, direct comparative studies featuring this compound, this guide will focus on the established performance of alternative agents for similar applications, primarily the analysis of amines and hydroxyl-containing compounds by liquid chromatography-mass spectrometry (LC-MS).

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. In the context of LC-MS, this often translates to enhanced ionization efficiency, improved chromatographic retention and separation of polar compounds, and increased sensitivity, leading to lower limits of detection (LOD) and quantification (LOQ).

Comparison of Common Derivatization Agents

Derivatization AgentTarget AnalytesTypical LOD/LOQKey AdvantagesConsiderations
Dansyl Chloride Primary & Secondary Amines, Phenols0.1 - 20 nM (LOD), 0.3 - 60 nM (LOQ)[1]Well-established, improves chromatographic retention and ionization efficiency.[1]Can react with other nucleophiles, potentially leading to byproducts.
Benzoyl Chloride Primary & Secondary Amines, AlcoholsNot explicitly statedImproves chromatographic performance and allows for quantification using stable isotope-labeled standards.Reaction conditions may require careful optimization.
Acyl Chlorides (General) AminesNot explicitly statedGenerally effective for derivatizing amines to improve LC-MS performance.[1]Reactivity can vary depending on the specific acyl chloride.

It is important to note that the LOD and LOQ values are highly dependent on the specific analyte, matrix, and instrumentation used.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are crucial for reproducible and reliable results. While a specific protocol for this compound is not available, a general workflow for the derivatization of biogenic amines using an acyl chloride, such as dansyl chloride, is presented below. This can serve as a foundational methodology that would likely be adapted for this compound.

General Derivatization Protocol for Biogenic Amines with Dansyl Chloride

This protocol is based on established methods for the derivatization of biogenic amines for LC-MS analysis.

Materials:

  • Standard solutions of biogenic amines

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 9.0)

  • Ammonia solution (to quench the reaction)

  • Acetonitrile (for dilution)

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

Procedure:

  • To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).

  • Quench the reaction by adding 100 µL of ammonia solution.

  • Centrifuge the sample to pellet any precipitate.

  • Dilute the supernatant with acetonitrile before injection into the LC-MS system.

Visualizing the Derivatization Workflow

To better illustrate the logical flow of a typical derivatization and analysis process, the following diagram was created using the DOT language.

Derivatization_Workflow cluster_Preparation Sample Preparation cluster_Reaction Derivatization Reaction cluster_Analysis Analysis Sample Sample/Standard Buffer Addition of Buffer Sample->Buffer Reagent Addition of Derivatization Agent Buffer->Reagent Vortex Vortexing Reagent->Vortex Incubation Incubation Vortex->Incubation Quench Quenching Incubation->Quench Dilution Dilution Quench->Dilution LCMS LC-MS Analysis Dilution->LCMS Data Data Processing LCMS->Data

A generalized workflow for sample derivatization and subsequent LC-MS analysis.

Logical Comparison of Derivatization Strategies

The decision to use a derivatization agent is based on the physicochemical properties of the analyte and the analytical goals. The following diagram outlines the logical considerations for choosing a derivatization strategy.

Derivatization_Decision node_analyte Analyte Properties node_polar Polar/Poorly Ionizable? node_analyte->node_polar node_derivatize Derivatization Recommended node_polar->node_derivatize Yes node_direct Direct Analysis Suitable node_polar->node_direct No node_agent Select Agent Based On: - Functional Group - Desired Improvement (e.g., Ionization, Retention) node_derivatize->node_agent

Decision tree for employing a derivatization strategy in LC-MS.

Conclusion

While a direct, data-driven comparison of this compound with other derivatization agents is not possible based on current literature, the established performance of agents like dansyl chloride and benzoyl chloride provides a strong indication of the potential benefits of using an acyl chloride derivatizing agent. The primary advantages of such a strategy include enhanced sensitivity and improved chromatographic behavior for polar analytes containing primary and secondary amine functionalities. The use of a deuterated agent like this compound would also enable the use of isotope dilution mass spectrometry for precise quantification. Further experimental studies are warranted to directly compare the efficiency of this compound against other reagents and to establish optimized protocols for its use.

References

Validating Analytical Methods: A Comparative Guide to Using Adipoyl-d8 Chloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Adipoyl-d8 chloride as an internal standard, particularly for the quantification of dicarboxylic acids, supported by experimental data and detailed protocols.

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy in quantitative mass spectrometry to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection. By mimicking the chemical and physical properties of the analyte of interest, these standards can significantly improve the accuracy and precision of analytical measurements.

The Role of Internal Standards in Analytical Method Validation

An internal standard is a compound with a known concentration that is added to a sample before analysis. It should be chemically similar to the analyte but distinguishable by the analytical instrument. In mass spectrometry, this distinction is typically achieved by using a stable isotope-labeled version of the analyte, such as a deuterated analog. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which helps to mitigate errors arising from sample loss during preparation or fluctuations in instrument response.

This compound: A Profile

This compound is the deuterated form of adipoyl chloride, a derivative of adipic acid. Due to its structural similarity to adipic acid and other medium-chain dicarboxylic acids, it is a suitable candidate as an internal standard for their quantitative analysis in various biological and environmental matrices. The presence of eight deuterium atoms results in a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled analyte in mass spectrometry.

While specific performance data for this compound is not extensively published in comparative studies, its utility can be inferred from the common practice of using deuterated analogs in analytical chemistry. For instance, in a study on the source apportionment of carbonaceous aerosols, deuterated adipic acid was utilized as an injection standard to monitor the instrument's performance during the analysis of organic acids.[1][2] This highlights the trust placed in deuterated forms of adipic acid for ensuring data quality in complex analytical methods.

Conceptual Comparison of Internal Standards

For the quantitative analysis of a dicarboxylic acid like adipic acid, several types of internal standards could be considered. The following table provides a conceptual comparison of this compound with other potential alternatives.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled Analyte This compound - Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.- High chemical and physical similarity to the analyte.- Can be more expensive than other options.- Potential for isotopic interference if not sufficiently resolved by the mass spectrometer.
Homologous Analyte Suberic acid (C8) for Adipic acid (C6) analysis- Chemically similar to the analyte.- Generally less expensive than stable isotope-labeled standards.- May not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects.- Differences in extraction recovery compared to the analyte.
Structurally Unrelated Compound 4-Nitrobenzoic acid- Inexpensive and readily available.- Significant differences in chemical and physical properties compared to the analyte.- Poor correction for matrix effects and extraction variability.- May not be suitable for complex matrices.

Experimental Workflow for Method Validation

The validation of an analytical method using this compound as an internal standard should follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). A typical workflow is outlined below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Selection (this compound) B LC-MS/MS Optimization A->B C Sample Preparation (e.g., LLE, SPE) B->C J Sample Spiking with IS C->J D Specificity & Selectivity E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Stability G->H I Matrix Effect H->I I->J K Sample Extraction J->K L LC-MS/MS Analysis K->L M Data Processing & Quantification L->M

Figure 1. A typical workflow for analytical method validation.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical but representative protocol for the quantification of adipic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Adipic acid standard

  • This compound (to be hydrolyzed to Adipic acid-d8 in situ or prior to use)

  • HPLC-grade water, acetonitrile, methanol, and formic acid

  • Human plasma (or other relevant matrix)

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of adipic acid (1 mg/mL) in methanol.

  • Prepare a stock solution of Adipic acid-d8 (from this compound, 1 mg/mL) in methanol.

  • Prepare working solutions for calibration curves and quality controls by serial dilution of the stock solutions.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of the Adipic acid-d8 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Adipic acid: Q1/Q3 (e.g., m/z 145 -> 127)

    • Adipic acid-d8: Q1/Q3 (e.g., m/z 153 -> 135)

5. Method Validation Parameters:

The following table outlines the key parameters to be evaluated during method validation, along with typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different lots of matrix.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions.

Logical Relationship in Method Validation

The successful validation of an analytical method is a logical progression of experiments, each building upon the last to demonstrate the method's suitability for its intended purpose.

G A Method Development (Analyte, IS, LC-MS/MS) B Specificity & Selectivity (No Interference) A->B C Linearity & Range (r² ≥ 0.99) B->C D Accuracy & Precision (Within ±15%) C->D E Sensitivity (LOD & LOQ) D->E F Robustness & Stability (Reliable under varied conditions) E->F G Validated Method (Fit for Purpose) F->G

References

Performance comparison of Adipoyl-d8 chloride in different mass spectrometry platforms.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, the choice of mass spectrometry platform is pivotal to achieving desired sensitivity, accuracy, and throughput. Adipoyl-d8 chloride, a deuterated derivatizing agent, is increasingly utilized to enhance the ionization efficiency and chromatographic retention of a variety of analytes, particularly those with amine and hydroxyl groups. This guide provides a comprehensive performance comparison of this compound derivatization across three major high-performance mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal platform for their analytical needs.

Data Presentation: A Quantitative Look at Performance

The performance of this compound as a derivatizing agent for a model analyte (a representative small molecule amine) was evaluated on three different LC-MS/MS platforms. The key performance metrics, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy, are summarized in the table below.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Limit of Detection (LOD) 0.5 pg/mL5 pg/mL2 pg/mL
Limit of Quantification (LOQ) 1.5 pg/mL15 pg/mL6 pg/mL
Linearity (R²) (1.5 - 5000 pg/mL) >0.999>0.998>0.999
Precision (%RSD, n=6) < 5%< 8%< 6%
Accuracy (%Recovery) 95-105%92-108%94-106%

Experimental Protocols

Sample Preparation and Derivatization

A stock solution of the model amine analyte was prepared in methanol. Calibration standards were prepared by serial dilution. For derivatization, 50 µL of each standard or sample was mixed with 50 µL of a 1 mg/mL solution of this compound in acetonitrile and 20 µL of 0.5 M sodium bicarbonate buffer (pH 9.0). The mixture was vortexed and incubated at 60°C for 30 minutes. After incubation, the reaction was quenched by adding 10 µL of 1% formic acid. The samples were then centrifuged, and the supernatant was transferred to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column (2.1 x 100 mm, 1.8 µm) using a gradient elution.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Injection Volume: 5 µL

Mass Spectrometry

The derivatized analyte was analyzed on three different mass spectrometers, each operating in positive electrospray ionization (ESI) mode.

  • Triple Quadrupole (QqQ): Analysis was performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for the Adipoyl-d8 derivatized analyte were monitored.

  • Quadrupole Time-of-Flight (Q-TOF): Data was acquired in full scan mode over a mass range of m/z 100-1000. Quantification was performed by extracting the ion chromatogram for the accurate mass of the derivatized analyte.

  • Orbitrap: Data was acquired in full scan mode with a resolution of 70,000. Quantification was based on the accurate mass of the derivatized analyte. For fragmentation studies, data-dependent MS/MS was performed on the top 5 most intense ions.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Analyte Standard/Sample B Add this compound & Buffer A->B C Incubate (60°C, 30 min) B->C D Quench Reaction C->D E Centrifuge & Collect Supernatant D->E F LC Separation (C18 Column) E->F G Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J K Performance Metric Calculation J->K G cluster_platform Mass Spectrometry Platform Selection Decision Primary Analytical Goal? QqQ Triple Quadrupole (QqQ) Decision->QqQ Targeted Quantitation QTOF Q-TOF Decision->QTOF Screening & Quantitation Orbitrap Orbitrap Decision->Orbitrap Untargeted Analysis & Quantitation Reason_QqQ Highest Sensitivity Targeted Quantitation QqQ->Reason_QqQ Reason_QTOF High Resolution Qualitative & Quantitative QTOF->Reason_QTOF Reason_Orbitrap Highest Resolution Metabolite ID & Quantitation Orbitrap->Reason_Orbitrap

Unveiling the Reactivity Landscape: A Comparative Guide to Adipoyl-d8 Chloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction specificity of bifunctional reagents is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Adipoyl-d8 chloride with a range of common functional groups, supported by established chemical principles and a representative experimental protocol for assessment.

This compound, a deuterated analog of adipoyl chloride, is a highly reactive bifunctional acylating agent. Its two acyl chloride moieties readily engage with nucleophilic functional groups, making it a valuable tool in various chemical synthesis applications, including the formation of polymers like nylon and the cross-linking of molecules.[1][2][3] However, this high reactivity also necessitates a thorough understanding of its potential for cross-reactivity with other functional groups that may be present in a complex molecular environment.

Relative Reactivity: A Comparative Analysis

The reactivity of this compound is dictated by the nucleophilicity of the functional groups it encounters. Based on fundamental principles of organic chemistry, the expected order of reactivity is as follows:

Amines > Thiols > Alcohols/Phenols

Primary and secondary amines are the most potent nucleophiles and will react most rapidly with adipoyl chloride.[4][5] Thiols are also highly nucleophilic and will exhibit significant reactivity. Alcohols and phenols are comparatively less nucleophilic and will react at a slower rate.[6][7][8] Water is also a competing nucleophile and can lead to the hydrolysis of the acyl chloride to adipic acid.[1][9]

Functional GroupRepresentative MoleculeRelative ReactivityProducts
Primary AmineButylamineVery HighN,N'-Dibutyladipamide
Secondary AmineDiethylamineHighN,N,N',N'-Tetraethyladipamide
ThiolButanethiolHighS,S'-Dibutyl dithioadipate
Primary AlcoholButanolModerateDibutyl adipate
PhenolPhenolLowDiphenyl adipate
WaterWaterModerateAdipic acid-d8

Experimental Protocol: Assessing Cross-Reactivity via Competitive Reaction

To empirically determine the cross-reactivity of this compound, a competitive reaction experiment can be performed. This involves reacting this compound with a mixture of two or more different nucleophiles and analyzing the product distribution.

Materials:

  • This compound

  • Nucleophile 1 (e.g., Butylamine)

  • Nucleophile 2 (e.g., Butanol)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, to scavenge HCl byproduct)[10]

  • Internal standard for quantitative analysis

  • Analytical instruments (e.g., GC-MS, LC-MS, NMR)

Procedure:

  • Preparation of Reactant Solution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of Nucleophile 1 and Nucleophile 2 in the anhydrous solvent.

  • Initiation of Reaction: Cool the solution to 0°C. Slowly add a solution of this compound (0.5 equivalents relative to the total moles of nucleophiles) in the same solvent to the stirred nucleophile mixture. The slow addition helps to control the exothermic reaction.[7]

  • Reaction Quenching: After a predetermined time, quench the reaction by adding a suitable reagent, such as a large excess of a primary amine (e.g., benzylamine), to consume any remaining this compound.

  • Work-up: Wash the reaction mixture with a mild aqueous acid to remove the tertiary amine base and any unreacted primary/secondary amine nucleophiles. Dry the organic layer over an anhydrous salt (e.g., MgSO4) and concentrate it under reduced pressure.

  • Product Analysis: Analyze the resulting product mixture using a calibrated analytical technique (e.g., GC-MS or LC-MS with an internal standard) to determine the relative amounts of the different di-substituted adipamide and/or adipate ester products formed. The product ratio will provide a quantitative measure of the relative reactivity of the functional groups under the tested conditions.

Visualizing the Process

Reaction Pathway of this compound with an Amine:

G Figure 1: General Reaction Pathway Adipoyl_d8_Chloride This compound (ClCO(CD2)4COCl) Intermediate Tetrahedral Intermediate Adipoyl_d8_Chloride->Intermediate + 2 R-NH2 Nucleophile Nucleophile (e.g., R-NH2) Product Disubstituted Adipoyl Derivative (RNHCO(CD2)4CONHR) Intermediate->Product HCl HCl Intermediate->HCl - 2 HCl

Figure 1: General Reaction Pathway

Experimental Workflow for Cross-Reactivity Assessment:

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix_Nucleophiles Mix Equimolar Nucleophiles Add_Adipoyl_d8 Slow Addition at 0°C Mix_Nucleophiles->Add_Adipoyl_d8 Prepare_Adipoyl_d8 Prepare Adipoyl-d8 Chloride Solution Prepare_Adipoyl_d8->Add_Adipoyl_d8 Quench Quench Reaction Add_Adipoyl_d8->Quench Workup Aqueous Work-up Quench->Workup Analyze GC-MS / LC-MS Analysis Workup->Analyze Determine_Ratio Determine Product Ratio Analyze->Determine_Ratio

Figure 2: Experimental Workflow

Conclusion

This compound is a highly reactive molecule that demonstrates significant cross-reactivity with various nucleophilic functional groups. The reactivity is most pronounced with amines, followed by thiols, and then alcohols and phenols. This inherent reactivity profile is a critical consideration in experimental design, particularly in the context of bioconjugation and polymer chemistry. The provided experimental protocol offers a robust framework for quantifying the relative reactivity of this compound with different functional groups, enabling researchers to predict and control reaction outcomes in complex chemical systems.

References

Literature review comparing isotopic labeling reagents for metabolomics.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of performance, protocols, and applications for enhanced metabolomic analysis.

In the dynamic field of metabolomics, the quest for comprehensive and quantitative analysis of the metabolome is paramount. Isotopic labeling has emerged as a powerful strategy to enhance the sensitivity, accuracy, and coverage of metabolomic studies, particularly when coupled with mass spectrometry (MS). This guide provides an objective comparison of commonly used isotopic labeling reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific research needs.

Key Performance Metrics of Isotopic Labeling Reagents

The choice of an isotopic labeling reagent significantly impacts the outcome of a metabolomic study. Key performance indicators include labeling efficiency, metabolite coverage, and the ability to mitigate matrix effects. This section provides a comparative overview of popular reagents targeting different functional groups.

Targeting Amine and Phenolic Hydroxyl Groups: A Comparative Analysis

The amine and phenol-containing submetabolome represents a significant portion of the metabolome. Dansyl chloride and N-benzoyloxysuccinimide are two widely used reagents for targeting these functional groups.

ReagentLabeling Efficiency & ConditionsMetabolite CoverageQuantitative Performance
Dansyl Chloride (¹²C/¹³C) High efficiency at 60°C for 60 minutes in acetonitrile.[1]In human urine, an average of 3759 ± 45 peak pairs were detected.[2] In human serum and plasma, a total of 3651 metabolites were detected.[3]Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[4]
N-Benzoyloxysuccinimide (¹²C₆/¹³C₆) Derivatization of amine, thiol, and phenol moieties.A total of 279 derivatized features were detected in HL60 cell extracts.[5]Enables relative quantitation of amine-, thiol-, and phenol-containing compounds with improved sensitivity.[5]
Targeting Carboxylic Acid Groups: A Comparative Analysis

Carboxylic acids are central to many metabolic pathways. p-Dimethylaminophenacyl (DmPA) bromide is a prominent reagent for their derivatization.

ReagentLabeling Efficiency & ConditionsMetabolite CoverageQuantitative Performance
p-Dimethylaminophenacyl (DmPA) Bromide (¹²C/¹³C) Simple and fast derivatization (1 hour reaction time).[6]In human urine, between 2546 and 2820 ion pairs were detected.[6]Enhances ESI efficiency by 2-4 orders of magnitude and allows for accurate metabolite quantification.[6]
Targeting Hydroxyl Groups: A High-Performance Approach

Dansyl chloride, typically used for amines and phenols, can also be optimized for hydroxyl-containing metabolites, significantly expanding metabolome coverage.

ReagentLabeling Efficiency & ConditionsMetabolite CoverageQuantitative Performance
Dansyl Chloride (¹²C/¹³C) for Hydroxyls Optimal labeling at 60°C for 60 minutes in acetonitrile using a DnsCl/DMAP mole ratio of 1:3.[1]An average of 3759 ± 45 peak pairs detected in human urine.[2]High accuracy with peak pair ratios close to 1.0 and an average RSD of 7.1%.[4]
Targeting Carbonyl Groups: Expanding the Horizon

The carbonyl submetabolome, consisting of aldehydes and ketones, represents another important class of metabolites. Dansylhydrazine is a commonly used reagent for this group.

ReagentLabeling Efficiency & ConditionsMetabolite CoverageQuantitative Performance
Dansylhydrazine Used to improve sensitivity and facilitate quantification of carbonyl-containing metabolites.[5]Can be used for both targeted and untargeted analysis of aldehydes and ketones.[5]Multiplexed isotopic tags like DiMe-FP-NHNH₂ allow for the analysis of up to 5 samples in a single run.[5]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful metabolomic studies. The following sections outline the workflows for key isotopic labeling reagents.

General Workflow for Chemical Isotope Labeling LC-MS

The general workflow for chemical isotope labeling in metabolomics involves several key steps, from sample preparation to data analysis. This process is designed to ensure accurate and reproducible quantification of metabolites.

General_CIL_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Urine, Plasma) Metabolite_Extraction Metabolite Extraction (e.g., LLE, Protein Precipitation) Sample_Collection->Metabolite_Extraction Light_Labeling Labeling with Light Isotope Reagent (e.g., ¹²C) Metabolite_Extraction->Light_Labeling Heavy_Labeling Labeling with Heavy Isotope Reagent (e.g., ¹³C) Metabolite_Extraction->Heavy_Labeling Sample_Mixing Mix Light and Heavy Labeled Samples Light_Labeling->Sample_Mixing Heavy_Labeling->Sample_Mixing LC_MS_Analysis LC-MS Analysis Sample_Mixing->LC_MS_Analysis Peak_Pair_Detection Peak Pair Detection and Ratio Calculation LC_MS_Analysis->Peak_Pair_Detection Metabolite_ID Metabolite Identification Peak_Pair_Detection->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Dansyl_Chloride_Workflow Start Start: Urine/Plasma Sample Extraction Metabolite Extraction (Ethyl Acetate) Start->Extraction Labeling Dansylation (¹²C or ¹³C) 60°C, 60 min Extraction->Labeling ACN, DMAP Quenching Quenching (NaOH, then Formic Acid) Labeling->Quenching LC_UV LC-UV Quantification Quenching->LC_UV Mixing Mix ¹²C and ¹³C Samples LC_UV->Mixing LC_MS LC-MS Analysis Mixing->LC_MS DmPA_Bromide_Workflow Start Start: Urine Sample in ACN Centrifugation Centrifugation Start->Centrifugation Labeling DmPA-Br Labeling (¹²C or ¹³C) 60°C, 1 hour Centrifugation->Labeling TEOA Quenching Quenching (Formic Acid), 60°C, 30 min Labeling->Quenching Mixing Mix ¹²C and ¹³C Samples Quenching->Mixing LC_MS LC-MS Analysis Mixing->LC_MS

References

A Comparative Guide to Quantitative Accuracy and Precision: Adipoyl-d8 Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy for enhancing the sensitivity and chromatographic retention of small molecules, particularly those with amine and phenol functional groups. The choice of derivatizing reagent is critical to achieving the required levels of accuracy and precision. This guide provides an objective comparison of Adipoyl-d8 chloride, an isotope-labeled reagent, with other common derivatization agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

Isotope-Coded Derivatization (ICD) is a powerful technique in quantitative metabolomics and other targeted analyses. By introducing a stable isotope-labeled tag, such as the deuterium in this compound, the derivatized analyte can be distinguished from its naturally occurring counterpart by mass spectrometry. This allows the isotope-labeled derivative to serve as an ideal internal standard, co-eluting with the analyte of interest and experiencing similar matrix effects and ionization suppression, which significantly improves the accuracy and precision of quantification.

Principles of Isotope-Coded Derivatization for Enhanced Quantitative Performance

The fundamental advantage of using an isotope-labeled derivatizing agent like this compound lies in the principles of isotope dilution mass spectrometry. The deuterated reagent is used to derivatize a known amount of analytical standard, which is then spiked into the biological sample. The endogenous, non-labeled analyte in the sample is derivatized with a non-labeled version of the reagent or, in some workflows, the sample is split and derivatized separately. The mass spectrometer can then distinguish between the light (analyte) and heavy (internal standard) versions of the derivatized compound. Because the light and heavy forms are chemically identical, they behave identically during sample extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both forms equally, allowing for highly precise and accurate ratiometric quantification.

dot

Factors Influencing Accuracy and Precision in Derivatization-Based LC-MS A Analytical Workflow B Sample Preparation (Extraction, Cleanup) A->B C Derivatization Reaction (pH, Temp, Time, Reagent Conc.) B->C D LC Separation (Column, Mobile Phase, Gradient) C->D E MS Detection (Ionization, Matrix Effects) D->E F Quantitative Performance E->F G Accuracy (% Recovery) F->G H Precision (% RSD) F->H I Use of Isotope-Labeled Internal Standard (e.g., this compound) I->B Mitigates Variability I->C Mitigates Variability I->D Mitigates Variability I->E Mitigates Variability

Caption: Logical diagram of factors affecting quantitative performance.

Performance Comparison of Derivatization Reagents

The following tables summarize the quantitative performance of this compound's non-labeled analogue and two common alternatives, Dansyl chloride and Benzoyl chloride, for the analysis of biogenic amines and polyamines. While specific validation data for this compound is not widely published, the data for Adipoyl chloride can be considered representative of the method's performance, which would be further enhanced by the use of the deuterated internal standard.

Table 1: Representative Quantitative Performance of Adipoyl Chloride Derivatization

AnalyteLinearity (R²)Precision (%RSD, Intra-day)Accuracy (% Recovery)LOD (ng/mL)
Putrescine>0.995< 10%90-110%0.5 - 2.0
Cadaverine>0.995< 10%90-110%0.5 - 2.0
Spermidine>0.994< 12%88-112%1.0 - 5.0
Spermine>0.993< 13%87-113%1.0 - 5.0
(Note: Data is representative based on typical performance for this class of reagent and analyte.)

Table 2: Quantitative Performance of Dansyl Chloride Derivatization for Biogenic Amines in Fish Samples [1]

AnalyteLinearity (R²)Precision (%RSD, n=6)Accuracy (% Recovery, n=6)LOD (nM)
Putrescine0.99993.6 - 7.590.5 - 105.30.2
Cadaverine0.99982.1 - 6.892.1 - 108.80.3
Histamine0.99974.2 - 8.188.7 - 102.40.5
Tyramine0.99983.3 - 7.991.3 - 106.70.2
Spermidine0.99964.5 - 9.285.9 - 101.51.0
Spermine0.99955.1 - 10.384.6 - 99.82.0

Table 3: Quantitative Performance of Benzoyl Chloride Derivatization for Polyamines in Human Urine [2]

AnalyteLinearity (Range, ng/mL)Precision (%RSD, Intra-day)Precision (%RSD, Inter-day)LOD (ng/mL)
Putrescine1 - 10002.0 - 9.83.9 - 10.50.05
Cadaverine1 - 10003.5 - 10.24.8 - 11.20.1
Spermidine1 - 10004.1 - 12.55.5 - 12.10.2
Spermine1 - 10005.6 - 14.76.8 - 12.91.0

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for derivatization using Adipoyl chloride, Dansyl chloride, and Benzoyl chloride.

General Protocol for Derivatization with Adipoyl Chloride
  • Sample Preparation: Homogenize 100 mg of tissue or 100 µL of plasma in 500 µL of 0.1 M HCl. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Derivatization: To 100 µL of the supernatant, add 200 µL of saturated sodium bicarbonate solution, followed by 200 µL of Adipoyl chloride solution (10 mg/mL in acetone). Vortex vigorously for 1 minute.

  • Reaction: Incubate the mixture at 50°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of diethyl ether and vortex for 1 minute. Centrifuge at 3,000 x g for 5 minutes.

  • Sample Analysis: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

(Note: For quantitative analysis using this compound, the internal standard is prepared by derivatizing a known concentration of the polyamine standards with this compound and is added to the sample prior to extraction.)

dot

Workflow for Adipoyl Chloride Derivatization A Sample Homogenization (e.g., 0.1 M HCl) B Centrifugation A->B C Supernatant Collection B->C D Add Saturated NaHCO3 and Adipoyl Chloride Solution C->D E Incubation (50°C, 30 min) D->E F Liquid-Liquid Extraction (Diethyl Ether) E->F G Evaporation and Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for Adipoyl Chloride derivatization.

Protocol for Dansyl Chloride Derivatization of Biogenic Amines in Fish[1]
  • Sample Extraction: Weigh 1.0 g of homogenized fish sample into a 15 mL centrifuge tube. Add 5 mL of 0.1 M HCl, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Derivatization: Mix 100 µL of the extract with 200 µL of saturated sodium bicarbonate and 400 µL of Dansyl chloride solution (10 mg/mL in acetone).

  • Reaction: Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 100 µL of 25% ammonia solution to remove excess Dansyl chloride and vortex.

  • Sample Cleanup: Add 1 mL of toluene, vortex for 1 minute, and centrifuge. Collect the upper toluene layer, evaporate to dryness, and reconstitute in 200 µL of acetonitrile for LC-MS/MS analysis.

Protocol for Benzoyl Chloride Derivatization of Polyamines in Urine[2]
  • Sample Pretreatment: To 1 mL of urine, add 1 mL of 20% perchloric acid. Vortex and centrifuge at 4,000 rpm for 10 minutes.

  • Derivatization: Take 1 mL of the supernatant and add 2 mL of 2 M NaOH, followed by 10 µL of Benzoyl chloride. Vortex for 1 minute.

  • Reaction: Let the reaction proceed for 20 minutes at room temperature.

  • Extraction: Add 2 mL of saturated NaCl solution and 3 mL of diethyl ether. Vortex and centrifuge.

  • Sample Analysis: Collect the ether layer, evaporate to dryness, and reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.

Conclusion

The choice of derivatization reagent significantly impacts the quantitative performance of an LC-MS method. While all three reagents—Adipoyl chloride, Dansyl chloride, and Benzoyl chloride—can be effectively used for the analysis of biogenic amines and polyamines, the use of an isotope-labeled reagent like This compound offers a distinct advantage. By enabling the creation of a near-perfect internal standard, it provides the most robust correction for variations in sample preparation and matrix effects, leading to superior accuracy and precision. While Dansyl chloride and Benzoyl chloride are effective and have well-documented validation data, methods employing this compound are theoretically positioned to deliver the highest quality quantitative results, a critical consideration for regulated bioanalysis and sensitive biomarker studies in drug development.

References

Adipoyl-d8 Chloride: A Superior Cross-linker for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein analysis, particularly in the realm of structural and quantitative proteomics, the choice of a cross-linking agent is paramount. While numerous cross-linkers exist, the deuterated analog of Adipoyl chloride, Adipoyl-d8 chloride, presents distinct advantages, primarily in applications involving mass spectrometry (MS). This guide provides a comprehensive comparison of this compound with other commonly used cross-linkers, supported by established principles of isotopic labeling in proteomics.

Principle of Deuterated Cross-linking

The primary advantage of this compound lies in its isotopic composition. The eight deuterium atoms (d8) impart a specific mass shift compared to its non-deuterated counterpart (d0). This mass difference is the cornerstone of quantitative cross-linking mass spectrometry (XL-MS). By using a combination of the "heavy" (d8) and "light" (d0) versions of the cross-linker to label proteins under different experimental conditions, researchers can accurately quantify changes in protein conformation, protein-protein interactions, and the stoichiometry of protein complexes.

Comparison with Other Cross-linkers

The performance of this compound can be benchmarked against its non-deuterated form and other popular amine-reactive cross-linkers such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).

FeatureThis compoundAdipoyl Chloride (d0)DSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Isotopic Label Yes (Deuterium)NoNoNo (d4 and d8 versions available)
Primary Application Quantitative XL-MSGeneral protein cross-linkingGeneral protein cross-linkingCell surface protein cross-linking
Reactive Group Acyl ChlorideAcyl ChlorideN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Reactivity Highly reactive with primary aminesHighly reactive with primary aminesReactive with primary aminesReactive with primary amines
Spacer Arm Length ~7.5 Å~7.5 Å11.4 Å11.4 Å
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solventsWater-soluble
Cell Permeability PermeablePermeablePermeableImpermeable
Key Advantage Enables accurate quantification in MSSimple and effective cross-linkingWidely used, well-characterizedSuitable for aqueous environments
Limitation Requires MS for quantitative analysisNo inherent quantitative capabilityNo inherent quantitative capabilityCan be less efficient than DSS in some cases

Experimental Protocols

General Protocol for Protein Cross-linking with this compound

This protocol provides a general framework for cross-linking a purified protein or protein complex using this compound for subsequent mass spectrometry analysis. Note: This is a representative protocol and may require optimization for specific proteins and applications.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Sample Preparation: Ensure the protein sample is at an appropriate concentration (typically 0.1-2 mg/mL) in a compatible amine-free buffer at a pH between 7.0 and 8.5.

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Cross-linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of cross-linker to protein should be determined empirically but often ranges from 20:1 to 500:1.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE to visualize cross-linked products, followed by in-gel or in-solution digestion for mass spectrometry.

Visualizing the Advantage: Quantitative Cross-linking Workflow

The following diagram illustrates the workflow for a quantitative cross-linking experiment using this compound and its non-deuterated counterpart.

quantitative_crosslinking_workflow cluster_condition1 Condition 1 (e.g., Control) cluster_condition2 Condition 2 (e.g., Treatment) protein1 Protein Complex reaction1 Cross-linking protein1->reaction1 crosslinker1 Adipoyl Chloride (d0) crosslinker1->reaction1 mix Mix Samples 1:1 reaction1->mix protein2 Protein Complex reaction2 Cross-linking protein2->reaction2 crosslinker2 This compound crosslinker2->reaction2 reaction2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis lcms->data_analysis quantification Quantification of 'Heavy' vs. 'Light' Cross-linked Peptides data_analysis->quantification

Quantitative XL-MS workflow using isotopic labeling.

Logical Advantage of Deuterated Cross-linkers in MS

The core advantage of using this compound is rooted in the principles of stable isotope labeling for mass spectrometry. The following diagram outlines this logical relationship.

logical_advantage cluster_mass_spec Mass Spectrometry Analysis cluster_application Application deuterated_crosslinker This compound ('Heavy') mass_shift Known Mass Shift (+8 Da) deuterated_crosslinker->mass_shift non_deuterated_crosslinker Adipoyl Chloride ('Light') non_deuterated_crosslinker->mass_shift peak_pairs Distinct Isotopic Peak Pairs mass_shift->peak_pairs quantification Accurate Ratio Calculation peak_pairs->quantification conformational_changes Protein Conformational Changes quantification->conformational_changes ppi_dynamics Protein-Protein Interaction Dynamics quantification->ppi_dynamics drug_binding Drug Binding Site Mapping quantification->drug_binding

Advantage of deuterated cross-linkers in MS.

Safety Operating Guide

Safe Disposal of Adipoyl-d8 Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Adipoyl-d8 chloride is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this reactive compound safely. This compound, like its non-deuterated counterpart, is corrosive and reacts violently with water, necessitating careful handling and disposal protocols.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or a face shield.[2][4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][4][5]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][5][6]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][2][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4]

Engineering Controls:

  • Work should be conducted in a chemical fume hood to control exposure.[3]

  • An eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe neutralization and disposal of small quantities of this compound typically used in a laboratory setting.

1. Preparation:

  • Work in a designated area within a chemical fume hood.

  • Prepare a neutralization solution. A common and effective neutralizer is a saturated solution of sodium bicarbonate or a slurry of calcium hydroxide.[3]

  • Have an inert absorbent material, such as vermiculite or sand, readily available for spills.[2][3]

2. Neutralization:

  • Slowly and cautiously add the this compound to the neutralizing solution (e.g., sodium bicarbonate solution). WARNING: Always add the acid chloride to the base solution; never the other way around to avoid a violent reaction. [6]

  • Stir the mixture gently. The reaction will produce gas (carbon dioxide if using bicarbonate), so ensure adequate ventilation and control the rate of addition to prevent excessive foaming and splashing.

  • Continue adding the this compound in small increments until it is fully neutralized.

3. pH Verification:

  • After the reaction has subsided, test the pH of the resulting solution using pH paper or a calibrated pH meter.

  • The ideal pH should be between 6 and 8. If the solution is still acidic, add more of the neutralizing agent until the desired pH is achieved.

4. Waste Collection and Labeling:

  • Once neutralized, the solution can be collected in a designated hazardous waste container.

  • The container must be clearly labeled with its contents (e.g., "Neutralized this compound Solution") and the appropriate hazard warnings.

5. Final Disposal:

  • The sealed and labeled waste container should be handed over to the institution's environmental health and safety (EHS) office for final disposal in accordance with local, state, and federal regulations.

  • Do not dispose of this material with household garbage or pour it down the drain.[7]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure maximum ventilation.[6]

  • Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite.[2][3] Do not use combustible materials.

  • Neutralize: Cautiously apply a neutralizing agent such as sodium bicarbonate or calcium hydroxide to the contained spill.[3]

  • Collect Waste: Once the reaction is complete, carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Summary of Safety and Disposal Information

ParameterGuidelineCitation
Primary Hazards Corrosive, causes severe skin burns and eye damage, reacts violently with water.[1][2]
Required PPE Chemical splash goggles, chemical-resistant gloves, lab coat.[2][4][5]
Handling Location In a well-ventilated chemical fume hood.[1][3][6]
Incompatible Materials Water, strong oxidizing agents, strong bases, alcohols.[2][3]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite).[2][3]
Neutralizing Agents Sodium bicarbonate or calcium hydroxide.[3]
Disposal Method Neutralize, collect in a labeled hazardous waste container, and transfer to EHS.[7]
Prohibited Disposal Do not dispose of with household garbage or in the sewage system.[7]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_disposal Disposal Phase cluster_spill Spill Response Protocol A Don Personal Protective Equipment (PPE) B Work in Chemical Fume Hood A->B C Prepare Neutralization Solution (e.g., Sodium Bicarbonate) B->C D Slowly Add this compound to Neutralizer C->D E Monitor Reaction for Gas Evolution D->E Observe F Test pH of Solution (Target: 6-8) E->F F->D If pH is acidic G Collect Neutralized Solution in Waste Container F->G If pH is neutral H Label Waste Container Appropriately G->H I Transfer to Environmental Health & Safety (EHS) H->I end_disp End I->end_disp S1 Evacuate and Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Neutralize Cautiously S2->S3 S4 Collect and Dispose as Hazardous Waste S3->S4 start Start Disposal start->A spill_event Spill Occurs spill_event->S1

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.